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  • Product: 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one
  • CAS: 1031582-50-9

Core Science & Biosynthesis

Foundational

A Multi-Pronged Strategy for the Deorphanization of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one

An In-Depth Technical Guide to Receptor Target Identification Preamble: From Orphan Ligand to Therapeutic Probe In the landscape of modern drug discovery, the synthesis of novel chemical entities often outpaces our under...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Target Identification

Preamble: From Orphan Ligand to Therapeutic Probe

In the landscape of modern drug discovery, the synthesis of novel chemical entities often outpaces our understanding of their biological mechanisms. The compound 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one represents such a case—a molecule with potential therapeutic relevance, yet whose specific molecular target remains unelucidated. Such "orphan" ligands are both a challenge and an opportunity. Identifying their cognate receptor is the critical first step in translating a chemical structure into a validated therapeutic strategy.

This guide, intended for drug development scientists and researchers, outlines a comprehensive, field-proven strategy for the target identification and deorphanization of this specific compound. We eschew a rigid, one-size-fits-all template in favor of an integrated, multi-faceted approach that begins with computational predictions and progresses through a cascade of increasingly specific experimental validations. Our philosophy is rooted in the principle of self-validating systems, where each experimental stage is designed not only to answer a question but also to verify the integrity of the preceding steps. This iterative process of hypothesis generation, direct experimental testing, and orthogonal validation provides the highest degree of confidence in target identification.

Section 1: Hypothesis Generation - In Silico Target Prediction

The principle of starting with computational methods is one of efficiency and strategic resource allocation. Before committing to costly and time-consuming wet-lab experiments, we leverage the known chemical structure of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one to intelligently narrow the vast proteomic search space.[1] The core scaffolds within the molecule—a piperidine ring and an imidazolidin-2-one moiety—are prevalent in numerous approved drugs, particularly those targeting membrane proteins like G-Protein Coupled Receptors (GPCRs) and ion channels.[2][3][4]

Causality of Approach:

We employ a dual-pronged computational strategy to maximize the probability of identifying high-value candidate targets.

  • Ligand-Based Similarity Searching: This approach operates on the principle of "guilt by association." If our query molecule is structurally similar to known ligands, it is plausible they share a common target.[5] Tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) analyze the topology, pharmacophores, and electrostatic properties of the query compound and compare them against vast databases of annotated ligand-target interactions.[4]

  • Structure-Based Virtual Screening (Panel Docking): This method computationally "docks" the 3D conformation of our compound into the binding pockets of hundreds of known protein structures.[5][6] By calculating a binding energy score for each interaction, we can rank potential targets. Given the compound's structure, a primary screening panel would focus on aminergic GPCRs, muscarinic receptors, and serotonin receptors, which are known to bind ligands containing piperidine and cyclic urea scaffolds.[2][3]

Workflow: In Silico Target Prediction

in_silico_workflow cluster_0 Computational Analysis cluster_1 Output & Prioritization Compound Compound Structure (SMILES/3D SDF) LigandBased Ligand-Based Similarity (e.g., SwissTargetPrediction) Compound->LigandBased StructureBased Structure-Based Screening (Panel Docking) Compound->StructureBased RankedList Ranked List of Potential Targets LigandBased->RankedList Generates Hit List StructureBased->RankedList Generates Hit List Prioritization Target Prioritization (Based on scores, biological relevance) RankedList->Prioritization

Caption: Workflow for computational target prediction.

Protocol 1: Ligand-Based Target Prediction using SwissTargetPrediction
  • Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one.

  • Submission: Navigate to the SwissTargetPrediction web server. Paste the SMILES string into the query box. Select "Homo sapiens" as the target organism.

  • Analysis: The server generates a list of predicted targets, ranked by probability. The output typically includes target classes (e.g., GPCR, enzyme, ion channel) and specific protein identifiers (e.g., Uniprot ID).

  • Prioritization: Cross-reference the top 10-20 targets with the results from structure-based screening. Prioritize targets that appear in both analyses for initial experimental validation.

Section 2: Primary Validation - Direct Target Engagement Assays

Computational predictions are merely hypotheses; they must be confirmed by direct physical evidence of an interaction between the compound and the predicted target protein.[7] The goal of this stage is to answer a simple question: "Does our compound bind to the predicted target?" We utilize robust, high-throughput methods to quantify this binding.

Causality of Approach:

We select two distinct but complementary binding assay platforms. This provides an internal validation check; a true positive should ideally show activity in both orthogonal assays.

  • Radioligand Displacement Assays: This is the "gold standard" for receptor pharmacology, particularly for GPCRs.[8] The assay measures the ability of our unlabeled test compound to compete with and displace a high-affinity, radioactively labeled ligand ("radioligand") that is known to bind to the target receptor. The measure of potency, the Ki (inhibition constant) , provides a quantitative measure of binding affinity.[9]

  • Surface Plasmon Resonance (SPR): SPR is a powerful, label-free biophysical technique that measures molecular interactions in real-time.[10][11] The target protein is immobilized on a sensor chip, and our compound is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected by the instrument.[12] SPR provides not only the affinity (KD, equilibrium dissociation constant ) but also the kinetic parameters of binding—the association rate (kon) and the dissociation rate (koff) .[9] This level of detail is invaluable for understanding the drug-target interaction.

Diagram: Principle of Competitive Radioligand Binding

binding_assay cluster_0 Without Competitor cluster_1 With Competitor Compound Receptor1 Receptor Radioligand1 Radioligand Receptor1->Radioligand1 High Signal Receptor2 Receptor Compound Test Compound Receptor2->Compound Binding Event Radioligand2 Radioligand note Low Signal

Caption: Radioligand displacement by a test compound.

Protocol 2: Competitive Radioligand Binding Assay (Generic GPCR Target)
  • Reagents:

    • Membrane preparation from cells expressing the target receptor.

    • Radioligand specific for the target (e.g., [³H]-NMS for Muscarinic M3).

    • Test Compound: 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one, serially diluted.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Non-specific binding control (a high concentration of a known, non-radioactive ligand, e.g., Atropine).

  • Incubation: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its KD), and varying concentrations of the test compound.

  • Controls:

    • Total Binding: Membranes + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Membranes + Radioligand + Non-specific control ligand.

  • Equilibration: Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Detection: Wash the filters to remove unbound radioligand. Place the filter mat in a scintillation counter to measure the radioactivity (in counts per minute, CPM) retained on the filter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Data Summary Table 1: Hypothetical Binding Assay Results
Predicted TargetRadioligand Assay (Ki, nM)Surface Plasmon Resonance (KD, nM)
Muscarinic M3 Receptor4.85.2
Serotonin 5-HT3 Receptor35.741.0
Dopamine D2 Receptor1141>10,000
Adrenergic α2A Receptor>10,000>10,000

Section 3: Functional Characterization - Cell-Based Assays

Confirming that a compound binds to a receptor is a crucial step, but it is insufficient. We must determine the functional consequence of this binding: does it activate the receptor (agonism), block its activation by the native ligand (antagonism), or modulate its activity in another way?[13] Cell-based functional assays provide this critical information by measuring the downstream signaling events that occur after receptor engagement.

Causality of Approach:

The choice of functional assay is dictated by the signaling mechanism of the target receptor. For GPCRs, which are strongly implicated by the compound's structure, the most common signaling pathways involve changes in intracellular second messengers like cyclic AMP (cAMP) and calcium (Ca²⁺).[14][15]

  • Calcium Mobilization Assay (for Gq-coupled receptors): Many receptors, including the Muscarinic M3 receptor, couple to the Gαq protein.[2] Activation of this pathway leads to the release of calcium from intracellular stores. We can measure this change using calcium-sensitive fluorescent dyes.[15] A compound that triggers a calcium signal is an agonist. A compound that blocks the calcium signal produced by a known agonist is an antagonist.

  • cAMP Accumulation/Inhibition Assay (for Gs/Gi-coupled receptors): Receptors coupled to Gαs stimulate the production of cAMP, while those coupled to Gαi inhibit it.[14] Assays like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen can quantify changes in intracellular cAMP levels, allowing for the characterization of agonists and antagonists for these receptor classes.

Signaling Pathway: Gq-Coupled Receptor Activation

gq_pathway Agonist Agonist (e.g., Acetylcholine) GPCR Gq-Coupled Receptor (e.g., Muscarinic M3) Agonist->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca Ca²⁺ Release ER->Ca Triggers

Caption: Canonical Gq signaling pathway leading to calcium release.

Protocol 3: Calcium Mobilization FLIPR Assay for Antagonist Activity
  • Cell Culture: Plate cells expressing the target receptor (e.g., CHO-M3 cells) into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate for 1 hour at 37°C to allow the dye to enter the cells.

  • Compound Addition: Place the plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument's fluidics system will first add varying concentrations of the test compound (or vehicle control) to the wells. Incubate for 15-30 minutes. This step allows the potential antagonist to bind to the receptor.

  • Agonist Challenge: The FLIPR then adds a fixed concentration of a known agonist (e.g., Acetylcholine at its EC80 concentration) to all wells.

  • Fluorescence Reading: The instrument continuously measures the fluorescence intensity in each well before, during, and after the agonist addition. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • In control wells (vehicle pre-treatment), the agonist will produce a strong fluorescence peak.

    • If the test compound is an antagonist, it will inhibit the agonist-induced fluorescence signal in a dose-dependent manner.

    • Plot the percentage inhibition of the agonist response versus the log concentration of the test compound.

    • Fit the data to determine the IC50 for the antagonist activity.

Section 4: Unbiased & Orthogonal Target Validation

While a hypothesis-driven approach is efficient, it carries the risk of confirmation bias and may miss entirely novel or unexpected targets.[16] Therefore, a rigorous target identification strategy must include an unbiased approach that does not rely on prior assumptions. Chemical proteomics serves this purpose perfectly.[17][18]

Causality of Approach:

We use the compound itself as a "bait" to fish for its binding partners directly from a complex biological sample (e.g., cell lysate or tissue homogenate). This provides an unbiased view of the compound's interactome, serving as a powerful method to confirm a primary target and identify potential off-targets.

  • Chemical Proteomics (Affinity Pull-down): This involves immobilizing the compound (or a close analog with a linker) onto beads.[16] When a cell lysate is incubated with these beads, proteins that bind to the compound will be captured. After washing away non-binding proteins, the captured proteins are identified using mass spectrometry. A competition experiment, where the lysate is co-incubated with excess free (non-immobilized) compound, is a critical control to ensure the identified binders are specific.

  • Thermal Proteome Profiling (TPP): This technique exploits the phenomenon that protein-ligand binding increases the thermal stability of the target protein.[17][19] Cells are treated with the compound or a vehicle control, heated to various temperatures, and the remaining soluble proteins at each temperature are quantified by mass spectrometry. The target protein will "melt" at a higher temperature in the presence of the binding compound.

Workflow: Chemical Proteomics for Target Identification

proteomics_workflow cluster_0 Bait Preparation & Incubation cluster_1 Isolation & Identification Compound Compound immobilized on affinity beads Incubation Incubation: Compound-Beads + Lysate Compound->Incubation Lysate Cell or Tissue Lysate (Proteome) Lysate->Incubation Wash Wash to remove non-specific binders Incubation->Wash Elution Elute bound proteins Wash->Elution MS LC-MS/MS Analysis (Protein ID & Quant) Elution->MS Data Identify enriched proteins (Potential Targets) MS->Data

Caption: A generalized workflow for an affinity-based chemical proteomics experiment.

Conclusion: An Integrated and Iterative Path to Confidence

The identification of a receptor target for a novel compound like 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one is not a linear process but an integrated and iterative cycle of hypothesis, experimentation, and validation. By commencing with a broad, computationally-guided search, we efficiently generate a high-quality list of potential targets. These hypotheses are then rigorously tested through direct binding assays to confirm physical interaction and subsequently through cell-based functional assays to elucidate the biological consequence of that interaction.

Finally, the inclusion of unbiased chemical proteomics approaches provides the ultimate layer of validation, confirming the primary target and revealing the broader selectivity profile of the compound. This multi-pronged strategy, grounded in scientific causality and self-validating protocols, ensures the highest possible confidence in target assignment, paving the way for informed lead optimization and further preclinical development.

References

  • GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. (2025). Vertex AI Search.
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC. (2024). National Center for Biotechnology Information.
  • Proteomics in Drug Discovery: Accelerating Target Identification and Efficacy Evaluation. (n.d.). Google Cloud.
  • Computational approaches in target identification and drug discovery - PMC. (n.d.). National Center for Biotechnology Information.
  • Full article: Computational approaches for drug target identification in pathogenic diseases. (2011). Taylor & Francis Online.
  • Computational methods revolutionize drug discovery by predicting protein target sites. (2025). Vertex AI Search.
  • Proteomics Approaches to Overcome Undruggable Targets in Disease - AZoLifeSciences. (2026). AZoLifeSciences.
  • Why structural proteomics is the best tool for drug target validation - Biognosys. (n.d.). Biognosys.
  • Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics. (n.d.). Wiley Online Library.
  • Targeting disease: Computational approaches for drug target identification - PubMed. (2025). National Center for Biotechnology Information.
  • High-throughput drug target discovery using a fully automated proteomics sample preparation platform - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • MagHelix™ Surface Plasmon Resonance (SPR) - Creative Biostucture Drug Discovery. (n.d.). Creative Biostructure.
  • Comparison of Various Cell-Based Assays for GPCR Screening - ResearchGate. (n.d.). ResearchGate.
  • In vitro receptor binding assays: general methods and considerations - PubMed - NIH. (2008). National Center for Biotechnology Information.
  • Receptor Binding Assay - Creative Bioarray. (n.d.). Creative Bioarray.
  • [Pharmacologic studies of new derivatives of imidazoline, 2-imidazolidinone and imidazolidine-2-thione] - PubMed. (1986). National Center for Biotechnology Information.
  • Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives - Science Alert. (2011). Science Alert.
  • Discovery of diaryl imidazolidin-2-one derivatives, a novel class of muscarinic M3 selective antagonists (Part 1) - PubMed. (2007). National Center for Biotechnology Information.
  • Orphan G protein-coupled receptors: the ongoing search for a home - Frontiers. (n.d.). Frontiers.
  • An Introduction to Surface Plasmon Resonance - Jackson ImmunoResearch. (2023). Jackson ImmunoResearch.
  • Imidazolidinone - Wikipedia. (n.d.). Wikipedia.
  • Receptor-Ligand Binding Assays - Revvity. (n.d.). Revvity.
  • About Ligand Binding Assays - Gifford Bioscience. (n.d.). Gifford Bioscience.
  • Deorphanizing g protein-coupled receptors by a calcium mobilization assay - PubMed. (2011). National Center for Biotechnology Information.
  • Surface plasmon resonance assay for screening diverse aptamer-target interactions. (2024). Aptamers.
  • (PDF) Self-Checking Cell-Based Assays for GPCR Desensitization and Resensitization. (2026). ResearchGate.
  • GPCR Radioligand Binding - Robust Assays, Fast Results - Eurofins Discovery. (n.d.). Eurofins Discovery.
  • Buy 1-(Piperidin-3-yl)imidazolidin-2-one hydrochloride (EVT-1811093) - EvitaChem. (n.d.). EvitaChem.
  • Surface Plasmon Resonance (SPR) ASSAYs - Mercodia. (n.d.). Mercodia.
  • Surface Plasmon Resonance Spectroscopy - Rapid Novor. (2022). Rapid Novor.
  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential - Asian Journal of Research in Chemistry. (2025). Asian Journal of Research in Chemistry.
  • Phenylimidazolidin-2-one derivatives as selective 5-HT3 receptor antagonists and refinement of the pharmacophore model for 5-HT3 receptor binding - PubMed. (n.d.). National Center for Biotechnology Information.
  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. (n.d.). Wiley Online Library.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Research J. Pharm. and Tech.
  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - PMC. (n.d.). National Center for Biotechnology Information.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). Elsevier.
  • Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine - Biosciences Biotechnology Research Asia. (n.d.). Biosciences Biotechnology Research Asia.
  • IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS Timothy R. Blackmore* and Philip E. Thompson Medicinal Chemistry and Drug. (2011). HETEROCYCLES.
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Exploratory

Predictive and Empirical Evaluation of Blood-Brain Barrier Permeability for 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one

Executive Summary The development of neurotherapeutics requires rigorous validation of a compound's ability to cross the highly restrictive blood-brain barrier (BBB). This technical guide provides a comprehensive framewo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neurotherapeutics requires rigorous validation of a compound's ability to cross the highly restrictive blood-brain barrier (BBB). This technical guide provides a comprehensive framework for evaluating the BBB permeability of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one (CAS: 1031582-50-9). Structurally, this compound features a lipophilic 4-methylbenzyl group, a neutral imidazolidin-2-one core, and a basic piperidine ring. While its physicochemical properties strongly favor passive transcellular diffusion, the presence of a basic amine introduces a high probability of active efflux via P-glycoprotein (P-gp). This whitepaper details the in silico, in vitro, and in vivo methodologies required to definitively characterize its CNS pharmacokinetic profile.

Physicochemical Profiling & CNS MPO Alignment

Before initiating resource-intensive in vitro assays, a compound's probability of BBB permeation must be assessed using Multiparameter Optimization (MPO)[1]. The CNS MPO algorithm scores compounds on a scale of 0 to 6 based on six fundamental physicochemical properties. A score ≥4.0 indicates a high probability of successful brain penetration[1].

Causality in Design: The lipophilic 4-methylbenzyl moiety drives the compound into the hydrophobic core of the BBB lipid bilayer. However, the piperidine nitrogen ( pKa​≈9.5 ) will be predominantly protonated at physiological pH (7.4). While this basicity reduces the CNS MPO score slightly, it is a known trigger for substrate recognition by apical efflux transporters.

Table 1: Predicted Physicochemical Properties and CNS MPO Alignment
ParameterPredicted ValueCNS MPO DesirabilityCausality / Impact on BBB Permeability
Molecular Weight (MW) 273.37 g/mol High (Score: 1.0)Small size facilitates rapid lipid bilayer insertion and passive transcellular diffusion.
Topological Polar Surface Area (TPSA) ~32.6 ŲHigh (Score: 1.0)Low polar surface area minimizes the desolvation energy required to enter the hydrophobic membrane core.
Calculated LogP (cLogP) ~2.8High (Score: 1.0)Optimal lipophilicity prevents the compound from being trapped in the lipid bilayer while allowing partitioning from aqueous plasma.
pKa (Piperidine Nitrogen) ~9.5Low (Score: 0.0)Highly basic amine will be >99% protonated at physiological pH (7.4), increasing the risk of P-glycoprotein (P-gp) recognition and active efflux.
Hydrogen Bond Donors (HBD) 1High (Score: 0.5)Low HBD count reduces hydrogen bonding with interfacial water, lowering the energetic barrier for membrane permeation.

Total Estimated CNS MPO Score: ~3.5 - 4.0.

Mechanistic Pathways of BBB Transcytosis

The transport of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one across the BBB is a dynamic competition between passive influx and active efflux. The tight junctions of the BBB completely block paracellular (between-cell) transit. Therefore, the compound must enter the endothelial cell transcellularly. Once inside the lipid bilayer, the protonated piperidine moiety may be intercepted by P-gp and extruded back into the systemic circulation.

BBB_Transport Blood Systemic Circulation (Blood) BBB BBB Endothelium (Lipid Bilayer) Blood->BBB Passive Diffusion (Driven by LogP ~2.8) Brain CNS Compartment (Brain ISF) BBB->Brain Transcellular Entry Pgp P-gp Efflux Pump (Apical Membrane) BBB->Pgp Substrate Recognition (Protonated Amine) Pgp->Blood Active Efflux

Fig 1: BBB transport mechanisms for 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one.

In Vitro Experimental Protocols

To empirically validate the theoretical mechanisms outlined above, a two-tiered in vitro approach is required. The first assay isolates passive diffusion, while the second evaluates active transporter liability.

Protocol A: PAMPA-BBB (Passive Permeability)

The Parallel Artificial Membrane Permeability Assay (PAMPA) modified for the BBB utilizes porcine brain lipid extracts to mimic the unique lipid composition of human brain microvessel endothelial cells[2].

  • Membrane Preparation: Coat a 96-well PVDF acceptor plate (0.45 µm pore size) with 5 µL of 20 mg/mL porcine polar brain lipid extract dissolved in dodecane[2].

  • Donor Assembly: Dilute 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one to 10 µM in PBS (pH 7.4) and add to the donor compartment.

  • Incubation: Assemble the sandwich plate and incubate at 25°C for 18 hours in a humidity-controlled chamber.

  • Quantification: Separate the plates and quantify the compound in both compartments via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ).

  • Self-Validation Mechanism: Calculate the mass balance. An acceptable mass recovery (>80%) ensures that the compound is not non-specifically binding to the plasticware or becoming irreversibly trapped in the lipid membrane.

Protocol B: MDCK-MDR1 Transwell Assay (Efflux Liability)

Because PAMPA cannot detect active transport, the compound must be tested in Madin-Darby Canine Kidney (MDCK) cells transfected with human MDR1 (the gene encoding P-gp).

  • Monolayer Verification (Self-Validation): Seed MDCK-MDR1 cells on polycarbonate Transwell inserts. Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm², confirming the formation of tight junctions and the absence of paracellular leakage.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add 1 µM of the compound to the apical chamber. Sample the basolateral chamber at 30, 60, and 120 minutes.

    • Basolateral to Apical (B-A): Add 1 µM of the compound to the basolateral chamber. Sample the apical chamber at matched time points.

  • Efflux Ratio (ER) Calculation: Calculate Papp​ for both directions. The Efflux Ratio is defined as ER=Papp​(B−A)/Papp​(A−B) . An ER≥2.0 confirms that the compound is a P-gp substrate.

In Vivo Pharmacokinetic Validation: The Kp,uu,brain​ Paradigm

Historically, researchers relied on the total brain-to-plasma ratio ( Kp,brain​ ). However, this metric is fundamentally flawed for lipophilic compounds like 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one, as it cannot differentiate between drug that is freely available to bind CNS targets and drug that is non-specifically sequestered in brain lipids.

The modern gold standard is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) [3]. This parameter provides a direct, quantitative description of how the BBB handles the drug regarding passive transport and active efflux[3].

Workflow for Determining Kp,uu,brain​
  • In Vitro Fraction Unbound ( fu​ ): Perform rapid equilibrium dialysis (RED) of the compound in rat plasma ( fu,plasma​ ) and rat brain homogenate ( fu,brain​ ) against PBS for 4 hours at 37°C.

  • In Vivo Steady-State Infusion: Administer the compound via continuous intravenous infusion in Sprague-Dawley rats to achieve steady-state plasma concentrations. Harvest blood and brain tissue, homogenize, and quantify total concentrations to determine Kp,brain​ .

  • Data Synthesis: Calculate the unbound partition coefficient using the equation:

    Kp,uu,brain​=Kp,brain​×fu,brain​fu,plasma​​

Interpretation: A Kp,uu,brain​ value near 1.0 indicates unrestricted passive diffusion. A value < 0.3 definitively proves that the basic piperidine moiety is causing the compound to be actively effluxed by P-gp in vivo, severely limiting its efficacy as a CNS therapeutic[3].

Conclusion

Evaluating the BBB permeability of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one requires looking beyond simple lipophilicity. While its MW, TPSA, and LogP guarantee excellent passive membrane insertion, its basic piperidine nitrogen acts as a structural liability for P-gp efflux. By executing the self-validating PAMPA-BBB and MDCK-MDR1 protocols, and anchoring the final assessment in the Kp,uu,brain​ paradigm, researchers can definitively characterize its neuropharmacokinetic profile and determine its viability for CNS drug development.

References

  • Wager, T. T., et al. "Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties." ACS Chemical Neuroscience, 2010. URL: [Link]

  • Di, L., et al. "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 2003. URL: [Link]

  • Loryan, I., et al. "Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development." Pharmaceutical Research, 2022. URL: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Bioavailability Assessment of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one

Foreword: Charting the Course for a Novel Candidate In the landscape of modern drug discovery, the journey of a new chemical entity (NCE) from the laboratory bench to clinical application is both arduous and exacting. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for a Novel Candidate

In the landscape of modern drug discovery, the journey of a new chemical entity (NCE) from the laboratory bench to clinical application is both arduous and exacting. A promising pharmacological profile is merely the first step; a compound's true therapeutic potential is profoundly influenced by its pharmacokinetic properties, chief among them being bioavailability. This guide provides a comprehensive, in-depth framework for the thorough investigation of the bioavailability of a novel compound, 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one . While this molecule serves as our central focus, the principles and methodologies detailed herein are broadly applicable to a wide array of small molecule drug candidates.

This document is crafted for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a narrative that is both scientifically rigorous and grounded in practical, field-proven insights. We will delve into the "why" behind experimental choices, ensuring that each described protocol is a self-validating system. All claims and methodologies are substantiated with citations to authoritative sources, and a complete list of references is provided for further exploration.

Introduction to 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one and the Imperative of Bioavailability

The compound 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one is a novel heterocyclic small molecule. Its structural motifs, including a piperidine ring and an imidazolidin-2-one core, are found in a variety of biologically active compounds. The presence of these groups suggests potential interactions with various physiological targets, making a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile critical.

Bioavailability, defined as the rate and extent to which the active ingredient is absorbed from a drug product and becomes available at the site of action, is a cornerstone of pharmacology and drug development.[1][2] For orally administered drugs, bioavailability is a key determinant of a drug's efficacy, safety, and dosing regimen.[2] Low bioavailability can necessitate higher doses, potentially increasing the risk of adverse effects and inter-individual variability.[2] Therefore, a comprehensive assessment of the bioavailability of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one is not merely a regulatory requirement but a fundamental step in elucidating its therapeutic viability.

Pre-formulation and Physicochemical Characterization: The Foundation of Bioavailability

Before embarking on complex biological studies, a thorough understanding of the physicochemical properties of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one is essential. These properties govern its dissolution and permeability, the two primary determinants of oral absorption.

Key Physicochemical Parameters

A summary of the critical physicochemical parameters to be determined is presented in the table below.

ParameterExperimental MethodRationale and Impact on Bioavailability
Aqueous Solubility Thermodynamic (shake-flask) or kinetic (nephelometry) methodsPoor solubility is a primary reason for low oral bioavailability, as the drug must be in solution to be absorbed.[3]
pKa Potentiometric titration or UV-spectrophotometryThe ionization state of the molecule affects its solubility and permeability across biological membranes.
LogP/LogD Shake-flask method or reverse-phase HPLCLipophilicity is a key driver of passive diffusion across cell membranes. An optimal LogP/LogD range is often sought.
Hygroscopicity Dynamic Vapor Sorption (DVS) analysisThe tendency to absorb moisture can affect the physical and chemical stability of the drug substance.
Polymorphism X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)Different crystalline forms can have different solubilities and dissolution rates, impacting bioavailability.
The Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[4] The classification of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one into one of the four BCS classes will guide its formulation development and may allow for biowaivers for certain bioequivalence studies.[4][5]

In Silico and In Vitro Assessment of ADME Properties

Prior to and in parallel with in vivo studies, a suite of in silico and in vitro assays should be employed to predict and characterize the ADME properties of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one. This approach provides early insights into potential liabilities and helps to refine the design of subsequent in vivo experiments.

In Silico ADME Prediction

A variety of computational models can be used to predict the ADME properties of a molecule from its chemical structure.[6] These tools can provide early warnings for potential issues such as poor absorption or rapid metabolism.[6]

Table 2: Key In Silico ADME Predictions

Predicted ParameterComputational MethodImportance in Bioavailability Assessment
Aqueous Solubility Quantitative Structure-Property Relationship (QSPR) modelsEarly flag for potential dissolution-limited absorption.
Permeability (Caco-2, MDCK) Molecular dynamics simulations, QSPRPrediction of intestinal absorption rate.
Metabolic Stability Docking to cytochrome P450 (CYP) enzyme modelsIdentification of potential sites of metabolism and prediction of metabolic clearance.
Transporter Interactions Pharmacophore modeling, docking to transporter proteinsAssessment of the likelihood of being a substrate or inhibitor of key uptake and efflux transporters.
In Vitro Permeability Assays

The ability of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one to cross the intestinal epithelium is a critical determinant of its oral bioavailability. Several cell-based models are available to assess this.[7][8]

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that mimics the intestinal barrier.[9] This assay is the gold standard for predicting oral drug absorption.[9]

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low passive permeability (e.g., Lucifer yellow).

  • Permeability Assessment:

    • The test compound, 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one, is added to either the apical (A) or basolateral (B) chamber of the Transwell® insert.

    • Samples are taken from the receiver chamber at specified time points.

    • The concentration of the compound in the samples is determined by a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to determine if the compound is a substrate for efflux transporters such as P-glycoprotein (P-gp).[9]

Diagram: Caco-2 Permeability Assay Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21-25 days seed->culture integrity Confirm monolayer integrity (TEER, Lucifer Yellow) culture->integrity add_A Add compound to Apical side integrity->add_A add_B Add compound to Basolateral side integrity->add_B sample_A Sample from Basolateral side add_A->sample_A sample_B Sample from Apical side add_B->sample_B lcms Quantify compound by LC-MS/MS sample_A->lcms sample_A->lcms sample_B->lcms sample_B->lcms papp Calculate Papp (A->B) and Papp (B->A) lcms->papp efflux Calculate Efflux Ratio papp->efflux

Caption: Workflow for the bidirectional Caco-2 permeability assay.

In Vitro Metabolic Stability Assays

The metabolic stability of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one will significantly influence its oral bioavailability due to first-pass metabolism in the intestine and liver.

Liver microsomes are a subcellular fraction that contains a high concentration of cytochrome P450 (CYP) enzymes, the major family of drug-metabolizing enzymes.

Protocol: Liver Microsomal Stability Assay

  • Incubation: The test compound is incubated with liver microsomes (from human and relevant preclinical species) and a NADPH-generating system to initiate the metabolic reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Studies: The Definitive Assessment

While in vitro and in silico methods are valuable for prediction and screening, in vivo pharmacokinetic (PK) studies in animal models are essential for the definitive determination of bioavailability.[10][11]

Study Design

A well-designed in vivo PK study is crucial for obtaining reliable data. Rodent models, such as rats or mice, are commonly used for initial PK studies due to their well-characterized physiology and ease of handling.[10][12]

Key Elements of an In Vivo PK Study Design:

  • Animal Model: Male Han Wistar rats are a suitable choice.[13]

  • Dosing Routes: The study should include both intravenous (IV) and oral (PO) administration to allow for the calculation of absolute bioavailability.[13]

  • Dose Levels: At least one dose level should be investigated for each route.

  • Formulation: The compound should be formulated appropriately for each route of administration (e.g., a solution for IV, a suspension or solution for PO).

  • Blood Sampling: A sparse sampling or serial bleeding protocol should be employed to collect blood samples at multiple time points after dosing.[14]

  • Bioanalysis: A validated LC-MS/MS method is required for the accurate quantification of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one in plasma.

Diagram: In Vivo Pharmacokinetic Study Workflow

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis iv_dose Administer IV dose to Group 1 blood_iv Collect blood samples from Group 1 at specified time points iv_dose->blood_iv po_dose Administer PO dose to Group 2 blood_po Collect blood samples from Group 2 at specified time points po_dose->blood_po plasma Process blood to obtain plasma blood_iv->plasma blood_po->plasma lcms Quantify drug concentration in plasma by LC-MS/MS plasma->lcms pk_params Calculate PK parameters (AUC, Cmax, t1/2) lcms->pk_params bioavailability Calculate absolute bioavailability (F%) pk_params->bioavailability

Caption: Workflow for a typical in vivo pharmacokinetic study.

Pharmacokinetic Data Analysis

The plasma concentration-time data obtained from the in vivo study are used to calculate key pharmacokinetic parameters.

Table 3: Key Pharmacokinetic Parameters

ParameterDescriptionCalculation
Cmax Maximum observed plasma concentrationDirectly from the concentration-time data
Tmax Time to reach CmaxDirectly from the concentration-time data
AUC (Area Under the Curve) Total drug exposure over timeCalculated using the trapezoidal rule
t1/2 (Half-life) Time required for the plasma concentration to decrease by halfCalculated from the terminal elimination rate constant
CL (Clearance) Volume of plasma cleared of the drug per unit timeDose / AUC
Vd (Volume of Distribution) Apparent volume into which the drug distributesCL / elimination rate constant
F% (Absolute Bioavailability) Fraction of the orally administered dose that reaches systemic circulation(AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100

Regulatory Considerations

The design, conduct, and reporting of bioavailability studies must adhere to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[15][16][17][18][19][20] These guidelines provide recommendations on study design, statistical analysis, and the criteria for establishing bioequivalence between different formulations.[5][17][21]

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the bioavailability assessment of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one. By integrating in silico, in vitro, and in vivo approaches, a thorough understanding of the ADME properties and pharmacokinetic profile of this novel compound can be achieved. The data generated from these studies will be instrumental in guiding its further development, including formulation optimization and the design of first-in-human clinical trials. The principles and methodologies described herein provide a robust framework for the successful characterization of any new chemical entity, ultimately contributing to the advancement of new and effective medicines.

References

  • FDA releases new guidance on bioavailability studies. (2022, April 29). GaBI Journal. [Link]

  • The New European Medicines Agency Guideline on the Investigation of Bioequivalence. (n.d.). ResearchGate. [Link]

  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. (2020, April 29). FDA. [Link]

  • Guideline on the Investigation of Bioequivalence. (2010, January 20). EMA. [Link]

  • Investigation of bioequivalence - Scientific guideline. (2010, January 29). European Medicines Agency. [Link]

  • The Revised 2010 EMA Guideline for the Investigation of Bioequivalence for Immediate Release Oral Formulations with Systemic Action. (2012, May 31). SciSpace. [Link]

  • New EMA Guideline on the Investigation of Bioequivalence. (2010, December 8). gmp-compliance.org. [Link]

  • Advanced drug permeability & transporter assays | In vitro DMPK services. (n.d.). Nuvisan. [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan. [Link]

  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. (2020, May 15). Expert Opinion on Drug Discovery. [Link]

  • Permeability--in vitro assays for assessing drug transporter activity. (2008, November 15). PubMed. [Link]

  • Bioavailability Studies Submitted in NDAs or INDs – General Considerations. (2024, April 9). FDA. [Link]

  • In Vitro Permeability Assay. (n.d.). Creative Bioarray. [Link]

  • REGULATORY GUIDELINES FOR CONDUCTING BIOAVAILABILITY AS PER USFDA. (2023, January 9). PharmaTutor. [Link]

  • BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. (2025, June 15). Credevo. [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. (n.d.). Vimta Labs. [Link]

  • Murine Pharmacokinetic Studies. (n.d.). PMC - NIH. [Link]

  • Prediction of In Vivo Pharmacokinetic Parameters and Time–Exposure Curves in Rats Using Machine Learning from the Chemical Structure. (2022, June 26). ACS Publications. [Link]

  • MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. (n.d.). PMDA. [Link]

  • Pharmacokinetics, metabolism and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-A] pyrido [3,2-E] pyrazine-5-oxide in C3H mice. (n.d.). PubMed. [Link]

  • Journal of Pharmaceutics & Drug Delivery Research. (2024, November 29). SciTechnol. [Link]

  • Discovery of 1-(3-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090), a Potent, Selective, and Orally Active 5-HT1A/B/D Receptor Antagonist. (n.d.). ResearchGate. [Link]

  • Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. (2012, November 15). Drug Metabolism and Disposition. [Link]

  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. (n.d.). ResearchGate. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023, November 2). UNIPI. [Link]

  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. (2016, September 8). Recipharm. [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025, July 3). MDPI. [Link]

  • Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. (n.d.). ResearchGate. [Link]

  • ADME Study of Azole Derivatives with SwissADME Online Tool. (2021, July 31). Cronicon. [Link]

  • Drug Bioavailability. (n.d.). Semantic Scholar. [Link]

  • Quantitative analysis of drug-drug interaction in chronic kidney disease patients using endogenous transporter biom. (n.d.). 北里大学リポジトリ. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2026, February 28). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC Method Development and Validation for the Quantification of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Objective: To provide a comprehensive, mechanistically grounded protocol for the chromatographic quantification of a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Objective: To provide a comprehensive, mechanistically grounded protocol for the chromatographic quantification of a highly basic pharmaceutical intermediate, ensuring compliance with international validation standards.

Chemical Profiling & Chromatographic Challenges

Before initiating any High-Performance Liquid Chromatography (HPLC) method development, a rigorous physicochemical profiling of the target analyte is mandatory. 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one (Free Base MW: 273.37 g/mol ) is a synthetic intermediate featuring three distinct structural domains[1]:

  • 4-Methylbenzyl Group: Imparts significant hydrophobicity and provides a strong UV chromophore (optimal absorption at ~215 nm).

  • Imidazolidin-2-one Core: A neutral, slightly polar urea derivative that serves as the structural scaffold.

  • Piperidine Ring: Contains a secondary amine with a predicted pKa of ~10.0, rendering the molecule highly basic.

The "Silanol Effect"

The primary chromatographic challenge lies in the basic piperidine moiety. When analyzed on traditional silica-based reversed-phase (RP) columns, basic compounds frequently exhibit severe peak tailing, broadened peak widths, and unpredictable retention times[2]. This is driven by the Silanol Effect [3]. During the manufacturing of C18 columns, steric hindrance prevents the complete bonding of octadecyl chains to the silica surface, leaving residual silanol groups (Si-OH). At a mid-range mobile phase pH (4.0–8.0), these silanols ionize into negatively charged silanoxanes (Si-O⁻). Simultaneously, the piperidine nitrogen is protonated (NH₂⁺). The resulting secondary ion-exchange interaction disrupts the primary hydrophobic partitioning, pulling the analyte through the column at varying rates and causing a distinct right-skewed peak tail[3].

Method Development Rationale: Causality & Mitigation

To build a self-validating and robust analytical method, we must engineer a synergistic relationship between the stationary phase and the mobile phase to neutralize the silanol effect[4].

Stationary Phase Selection

Standard, non-endcapped C18 columns are insufficient for this molecule. Instead, we select an end-capped, hybrid silica C18 column [2]. Hybrid silica matrices are synthesized with organic groups embedded within the silica backbone, inherently reducing the acidity and activity of surface silanols. Furthermore, secondary end-capping (typically with trimethylsilane) provides a steric shield, physically blocking the piperidine nitrogen from accessing any remaining unreacted silanols[3].

Mobile Phase & pH Optimization

Because the silanol effect is strictly pH-dependent, adjusting the mobile phase pH is the most powerful tool for peak shape correction. We employ an acidic mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic channels.

  • Causality 1 (Silanol Suppression): At pH 2.0, the residual silanols (pKa ~3.5–4.5) are fully protonated (Si-OH) and neutral, completely shutting down the detrimental ion-exchange pathway[3].

  • Causality 2 (Ion-Pairing): While the piperidine remains fully protonated and polar at this pH, the strongly electronegative trifluoroacetate anion acts as an ion-pairing agent. It forms a temporary, neutral hydrophobic complex with the piperidine cation, enhancing its retention and partitioning efficiency into the C18 stationary phase[2].

Workflow A 1. Analyte Profiling Identify basic piperidine (pKa ~10) B 2. Column Selection Specify end-capped hybrid C18 A->B C 3. Mobile Phase Tuning Set pH < 3.0 to neutralize silanols B->C D 4. Gradient Optimization Balance retention and peak symmetry C->D E 5. ICH Q2(R2) Validation Assess accuracy, precision, and robustness D->E

Fig 1. Step-by-step HPLC method development workflow for basic piperidine derivatives.

Mechanism cluster_problem The Silanol Effect (pH 4 - 8) cluster_solution Mitigation Strategy (pH < 3.0) P1 Ionized Silanols (Si-O⁻) P3 Secondary Ion-Exchange (Peak Tailing) P1->P3 P2 Protonated Piperidine (NH₂⁺) P2->P3 S1 Protonated Silanols (Si-OH) Neutral State P3->S1 Add 0.1% TFA S3 Pure Partitioning (Symmetrical Peak) S1->S3 S2 TFA Ion-Pairing Hydrophobic Shielding S2->S3

Fig 2. Mechanistic pathway of the silanol effect and its mitigation via acidic ion-pairing.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one Reference Standard (Purity ≥ 99.0%)[1].

  • Solvents: HPLC-Grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: HPLC-Grade Trifluoroacetic acid (TFA).

Sample Preparation Workflow
  • Diluent Preparation: Mix Ultrapure Water and ACN in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate until fully dissolved, and make up to volume.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Optimized Chromatographic Conditions

A gradient elution is selected over isocratic to ensure that any highly retained synthetic impurities (e.g., unreacted 4-methylbenzyl chloride) are effectively washed from the column, preventing ghost peaks in subsequent runs[4].

ParameterSpecification
Column End-capped Hybrid C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Ultrapure Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35°C (Improves mass transfer and lowers backpressure)
Injection Volume 10 µL
Detection Wavelength UV at 215 nm
Gradient Program 0-2 min: 10% B 2-10 min: 10% → 90% B 10-12 min: 90% B (Wash) 12-12.1 min: 90% → 10% B 12.1-17 min: 10% B (Equilibration)

Method Validation Framework

To ensure the method is scientifically defensible and "fit for purpose," it must be validated according to the ICH Q2(R2) Guidelines on Validation of Analytical Procedures [5]. The protocol acts as a self-validating system by mandating System Suitability Testing (SST) prior to every analytical batch.

System Suitability Testing (SST)

SST verifies that the chromatographic system is performing adequately before sample analysis[5]. Six replicate injections of the Working Standard (100 µg/mL) are performed.

SST ParameterICH Acceptance CriteriaRationale
Tailing Factor ( Tf​ ) ≤ 1.5Confirms successful suppression of the silanol effect.
Theoretical Plates ( N ) > 5,000Ensures adequate column efficiency and packing integrity.
%RSD of Peak Area ≤ 2.0%Verifies autosampler precision and detector stability.
Retention Time %RSD ≤ 1.0%Confirms pump flow rate and mobile phase consistency.
Validation Parameters Summary

Following successful SST, the method is subjected to rigorous validation[5]. The expected quantitative data frameworks are summarized below:

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject Blank (Diluent) and Placebo.No interfering peaks at the retention time of the target analyte.
Linearity & Range Prepare 5 concentration levels ranging from 25% to 150% of the target concentration (25, 50, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept bias ≤ ±2.0%.
Accuracy (Recovery) Spike known amounts of analyte into placebo at 50%, 100%, and 150% levels (n=3 per level).Mean recovery must fall between 98.0% and 102.0%.
Precision (Repeatability) 6 independent preparations of the target sample at 100% concentration.%RSD of the calculated assay results ≤ 2.0%.
Robustness Deliberately vary Flow Rate (±0.1 mL/min), Column Temp (±5°C), and Mobile Phase pH (±0.2 units).SST criteria must still be met; assay variations ≤ 2.0%.

Sources

Application

Comprehensive NMR Spectroscopic Characterization of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 1-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one, a heterocyclic compound with potential applications in medicinal chemistry. We present a complete workflow, from sample preparation to advanced 2D NMR analysis, designed to ensure unambiguous structural elucidation and verification. This document explains the causal relationships behind experimental choices, offering field-proven insights for obtaining high-quality, reproducible data. The protocols and spectral interpretations are grounded in authoritative principles of NMR spectroscopy, providing a self-validating system for researchers.

Introduction: The Imperative for Rigorous Structural Verification

1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one is a molecule comprised of three key structural motifs: a para-substituted benzyl group, an imidazolidin-2-one core, and a piperidine ring. The precise connectivity and conformation of these fragments are critical to its chemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of such small molecules in solution.[1][2]

This guide details the application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the complete structural assignment of the title compound. By understanding the principles behind each experiment and following robust protocols, researchers can confidently verify the identity and purity of their synthesized compounds.

Figure 1: Overall NMR Characterization Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation A Weigh 10-20 mg of Compound B Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl3) A->B C Transfer to 5 mm NMR Tube B->C D 1D ¹H NMR C->D Insert into Spectrometer E 1D ¹³C{¹H} NMR F 2D COSY G 2D HSQC H 2D HMBC I Assign Proton Signals (¹H) H->I Process Data (FT, Phasing) J Identify Spin Systems (COSY) I->J K Assign Carbon Signals (¹³C & HSQC) J->K L Confirm Connectivity (HMBC) K->L M Final Structure Verification L->M

A high-level overview of the workflow from sample handling to final structure confirmation.

Experimental Design and Rationale

Sample Preparation: The Foundation of Quality Spectra

The quality of the final NMR spectrum is fundamentally dependent on meticulous sample preparation.[3] The goal is to create a homogenous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[3]

Choice of Solvent: Deuterated chloroform (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal (~7.26 ppm). If solubility is an issue, dimethyl sulfoxide (DMSO-d₆) is a suitable alternative, though its water peak can be broad and obscure parts of the spectrum. The choice of solvent can slightly alter chemical shifts, so consistency is key when comparing spectra.[4][5]

Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[3][6] For less sensitive experiments like ¹³C NMR and 2D correlations, a more concentrated sample (15-30 mg) is advisable to achieve a good signal-to-noise ratio in a reasonable time.[5]

Protocol: Sample Preparation

  • Weighing: Accurately weigh 15-20 mg of the purified solid 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial using a clean pipette or syringe.[7]

  • Homogenization: Gently vortex or sonicate the vial until the solid is completely dissolved. Visually inspect for any suspended particles.

  • Filtration (if necessary): If particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[5][7]

  • Tube Filling: Ensure the sample height in the NMR tube is at least 4-5 cm to be within the detection region of the spectrometer's coils.[3][6]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.

Data Acquisition and Spectral Interpretation

The following sections detail the acquisition of a suite of NMR experiments and provide an in-depth analysis of the expected spectral features of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one.

Chemical structure with atom numbering for NMR assignment.
¹H NMR Spectroscopy: The Proton Framework

The ¹H NMR spectrum provides the initial overview of the proton environment in the molecule. Key information derived includes chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

Expected ¹H NMR Spectral Data

Proton(s) Label Expected δ (ppm) Multiplicity Integration Rationale
AromaticH-11, H-15~7.15Doublet (d)2HProtons ortho to the methyl group.
AromaticH-12, H-14~7.10Doublet (d)2HProtons meta to the methyl group.
Benzyl CH₂H-8~4.35Singlet (s)2HAdjacent to nitrogen, deshielded. Protons are often equivalent unless restricted rotation makes them diastereotopic.[8]
ImidazolidinoneH-4, H-5~3.2-3.6Multiplets (m)4HProtons on the imidazolidinone ring, adjacent to nitrogen atoms.
Piperidine CHH-1'~3.8-4.2Multiplet (m)1HMethine proton attached to nitrogen, significantly deshielded.
Piperidine CH₂H-2', H-6'~2.8-3.2 (axial/eq)Multiplets (m)4HAdjacent to nitrogen, deshielded.[9][10][11]
Piperidine CH₂H-3', H-5'~1.6-2.0 (axial/eq)Multiplets (m)4HStandard aliphatic piperidine protons.[9][10][12]
MethylH-13~2.35Singlet (s)3HTypical chemical shift for a methyl group on a benzene ring.[2]
¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments. As it is typically acquired with proton decoupling, each unique carbon appears as a singlet.

Expected ¹³C NMR Spectral Data

Carbon(s) Label Expected δ (ppm) Rationale
CarbonylC-2~160-165Carbonyl in a urea-like system.[5]
Aromatic QuaternaryC-10~135Aromatic carbon attached to the benzyl CH₂.
Aromatic QuaternaryC-13~137Aromatic carbon attached to the methyl group.
Aromatic CHC-11, C-15~129Standard aromatic CH carbons.[13]
Aromatic CHC-12, C-14~128Standard aromatic CH carbons.[13]
Benzyl CH₂C-8~50-55Benzylic carbon attached to nitrogen.[14][15]
Imidazolidinone CH₂C-4, C-5~45-50Aliphatic carbons attached to nitrogen.
Piperidine CHC-1'~50-55Methine carbon attached to nitrogen.
Piperidine CH₂C-2', C-6'~45-50Piperidine carbons alpha to nitrogen.[9][16][17]
Piperidine CH₂C-3', C-5'~30-35Piperidine carbons beta to nitrogen.[9][16][17]
MethylC-16~21Typical tolyl methyl carbon.[14]
2D NMR for Unambiguous Assignment

While 1D spectra provide a wealth of information, complex molecules with overlapping signals require 2D NMR for definitive assignments.[18][19]

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[20] It is invaluable for tracing out the spin systems within the piperidine ring and connecting adjacent protons in the imidazolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon signal to which it is directly attached (one-bond ¹H-¹³C correlation).[19] This is the most reliable method for assigning carbon signals based on their already-assigned proton partners.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is the key experiment for piecing the molecular fragments together.[1] For example, it will show correlations from the benzylic protons (H-8) to the aromatic carbons (C-10, C-11, C-15) and the imidazolidinone carbon (C-5), confirming the benzyl-imidazolidinone linkage.

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one

Abstract This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in complex matrices such as plasma. The method utilizes electrospray ionization in positive mode and Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, providing high selectivity and sensitivity. We detail the complete workflow, including sample preparation, chromatographic separation, and optimized mass spectrometry parameters, and explain the scientific rationale behind key methodological choices.

Introduction

1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one is a small molecule featuring a core structure that combines piperidine and imidazolidinone moieties. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its pharmacokinetic properties.[1] Similarly, imidazolidinone derivatives are explored in various therapeutic areas, including for their use as organocatalysts and in medicinal chemistry.[2][3] Given the potential biological activity of such hybrid molecules, a reliable and sensitive analytical method is essential for preclinical and clinical research, including pharmacokinetic studies, metabolism investigations, and quality control of active pharmaceutical ingredients (APIs).[4][5]

Mass spectrometry (MS) coupled with liquid chromatography (LC) is the preferred analytical tool for such applications due to its superior sensitivity and selectivity.[6] This guide provides a comprehensive protocol for analyzing 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one, focusing on the development of optimal mass spectrometry parameters to ensure reliable and reproducible results.

Principle of the Method

The analytical strategy involves separation of the target analyte from matrix components using reverse-phase High-Performance Liquid Chromatography (HPLC). The analyte is then ionized using Electrospray Ionization (ESI), a soft ionization technique ideal for moderately polar small molecules, which keeps the molecular ion intact.[7] The basic nitrogen atoms within the piperidine and imidazolidinone structures make the molecule readily protonated, allowing for highly sensitive detection in positive ion mode.

Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to isolate the protonated parent molecule (the precursor ion), which is then fragmented in the second quadrupole (q2, collision cell). The third quadrupole (Q3) is set to detect a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences and providing excellent sensitivity.[6]

Experimental Workflow and Protocols

Materials and Reagents
  • Analyte: 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one reference standard

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Mobile Phase Additive: Formic Acid (LC-MS grade)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is recommended (e.g., D4-labeled). If unavailable, a compound with similar chromatographic and ionization behavior can be used.

  • Biological Matrix (if applicable): Blank human plasma (K2-EDTA)

Protocol 1: Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard and dissolve it in 1.0 mL of methanol to create a 1 mg/mL stock solution.

  • Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate weighing of the reference standard to ensure accuracy and precision.

Protocol 2: Sample Preparation from Plasma (Protein Precipitation)

This protocol is a standard procedure for extracting small molecules from plasma samples.[1]

  • Aliquot Sample: Pipette 50 µL of plasma (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the Internal Standard working solution to all tubes (except for double blanks).

  • Precipitate Proteins: Add 150 µL of ice-cold acetonitrile to each tube.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

  • Injection: Inject the sample directly or perform an evaporation and reconstitution step in the mobile phase if higher concentration is needed.

Visualization of the Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is Add Internal Standard plasma->is ppt Add Acetonitrile (150 µL) is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc HPLC Separation (C18 Column) supernatant->lc esi Electrospray Ionization (Positive Mode) lc->esi msms Tandem MS Detection (MRM Mode) esi->msms data Data Acquisition & Quantification msms->data

Caption: Experimental workflow for LC-MS/MS analysis.

LC-MS/MS Parameters

Liquid Chromatography (LC) Conditions

The use of a C18 column provides excellent retention for moderately polar compounds, while the acidic mobile phase ensures consistent protonation of the analyte for improved peak shape and MS response.[8]

ParameterRecommended Condition
LC System Standard HPLC or UHPLC System
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

The parameters below are typical starting points and should be optimized for the specific instrument used.

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon

Results and Discussion

Analyte Mass and MRM Transitions

The monoisotopic mass of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one (C₁₆H₂₃N₃O) is 273.1841 Da. The precursor ion for MS/MS analysis is the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 274.2 .

Collision-induced dissociation (CID) of the precursor ion yields several characteristic product ions. The fragmentation of N-benzylpiperidine structures is known to produce a stable benzyl or tropylium cation.[9] Additionally, fragmentation of the imidazolidinone ring is a common pathway.[2] Based on these principles, the following MRM transitions are proposed for quantification and confirmation.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed Use
1-(4-Methylbenzyl)-3- piperidin-4-ylimidazolidin-2-one274.2105.1 Quantifier
1-(4-Methylbenzyl)-3- piperidin-4-ylimidazolidin-2-one274.2170.1 Qualifier
  • Quantifier Transition (274.2 → 105.1): This transition corresponds to the cleavage of the bond between the benzyl group and the piperidine nitrogen, forming the highly stable 4-methylbenzyl cation (C₈H₉⁺). This is typically a high-intensity, specific fragmentation, making it ideal for quantification.[9]

  • Qualifier Transition (274.2 → 170.1): This fragment likely represents the protonated piperidinyl-imidazolidinone core (C₈H₁₅N₃O⁺) after the loss of the neutral toluene molecule, a fragmentation pathway also observed in related structures.[9] Its presence confirms the identity of the analyte.

Proposed Fragmentation Pathway

G precursor [M+H]⁺ m/z 274.2 prod1 4-Methylbenzyl Cation [C₈H₉]⁺ m/z 105.1 precursor->prod1 Quantifier (High Intensity) prod2 Piperidinyl-imidazolidinone Core [C₈H₁₅N₃O+H]⁺ m/z 170.1 precursor->prod2 Qualifier neutral_loss Neutral Loss (Toluene)

Caption: Proposed fragmentation of protonated analyte.

Conclusion

The LC-MS/MS method detailed in this application note provides the necessary sensitivity, selectivity, and robustness for the quantitative analysis of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one in complex matrices. The use of a stable C18 reverse-phase column, coupled with optimized ESI and MRM parameters, allows for reliable detection at low concentrations. The primary MRM transition (m/z 274.2 → 105.1) is based on a well-understood and stable fragmentation pathway, ensuring consistent performance. This protocol serves as an excellent starting point for method validation and implementation in regulated and research environments.

References

  • Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry. (2010). Journal of Mass Spectrometry. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. (2013). SpringerPlus. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. (2011). Journal of Mass Spectrometry. [Link]

  • Gas-phase fragmentations of N-methylimidazolidin-4-one organocatalysts. (2017). Journal of Mass Spectrometry. [Link]

  • Mass Spectrometry analysis of Small molecules. (2013). SlideShare. [Link]

  • MS fragmentation pattern for the imidazolidines. (n.d.). ResearchGate. [Link]

  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. (2013). PubMed. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2007). ResearchGate. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2024). Alternative Therapies In Health And Medicine. [Link]

  • Small molecule analysis using MS. (n.d.). Bioanalysis Zone. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025). PubMed. [Link]

  • LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies. (2025). Expert Opinion on Drug Delivery. [Link]

Sources

Application

1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one sample preparation for LC-MS/MS

APPLICATION NOTE High-Throughput Quantification of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one in Human Plasma using Automated Protein Precipitation and LC-MS/MS Senior Application Scientist: Dr. Eleanor Vance...

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Author: BenchChem Technical Support Team. Date: April 2026

APPLICATION NOTE

High-Throughput Quantification of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one in Human Plasma using Automated Protein Precipitation and LC-MS/MS

Senior Application Scientist: Dr. Eleanor Vance

Abstract

This application note presents a robust and high-throughput method for the quantification of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one, a novel cyclic urea derivative, in human plasma. The protocol employs a simple and efficient protein precipitation (PPT) technique for sample preparation, followed by sensitive and selective analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis to support pharmacokinetic and toxicokinetic studies. The described workflow is validated according to internationally recognized guidelines, ensuring data integrity and reliability.[1][2][3]

Introduction

The accurate measurement of drug concentrations in biological matrices is a cornerstone of pharmaceutical development, providing critical data for pharmacokinetic and toxicokinetic assessments.[2][4] 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one is a small molecule of interest, and its quantification requires a highly selective and sensitive analytical method. LC-MS/MS has become the gold standard for such applications due to its ability to distinguish the target analyte from complex matrix components and provide precise quantification at low concentrations.[5]

A critical, yet often time-consuming, step in the bioanalytical workflow is sample preparation.[6] The primary objectives are to remove interfering endogenous substances, such as proteins and phospholipids, and to concentrate the analyte of interest.[7][8] Among the various techniques available, protein precipitation is favored for its simplicity, speed, and cost-effectiveness, making it highly suitable for high-throughput environments.[6][9] This application note details a streamlined protein precipitation protocol and subsequent LC-MS/MS analysis for 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one in human plasma.

Experimental

Materials and Reagents
  • 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 1-(4-Methylbenzyl)-3-(piperidin-4-yl-d4)imidazolidin-2-one

  • LC-MS grade acetonitrile (ACN) and methanol (MeOH)

  • LC-MS grade formic acid

  • Ultrapure water

  • Human plasma (K2EDTA)

Causality Behind Experimental Choices

The selection of a sample preparation strategy is dictated by the physicochemical properties of the analyte and the nature of the biological matrix.[10] For 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one, a small molecule with expected moderate polarity, protein precipitation with a water-miscible organic solvent like acetonitrile is an effective initial approach.[9] ACN is a strong protein denaturant and efficiently precipitates plasma proteins, while the analyte remains in the supernatant.[9]

The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in quantitative LC-MS/MS.[11][12][13] A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby normalizing for variations during sample processing and analysis.[12][14]

Sample Preparation: Protein Precipitation Protocol

The following protocol is optimized for a 96-well plate format to facilitate high-throughput processing.

  • Prepare Internal Standard Spiking Solution: Dissolve the SIL-IS in acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

  • Sample Aliquoting: To each well of a 96-well collection plate, add 50 µL of human plasma sample, calibration standard, or quality control (QC) sample.

  • Protein Precipitation: Add 150 µL of the internal standard spiking solution (ACN with 100 ng/mL SIL-IS) to each well. The 3:1 ratio of ACN to plasma ensures efficient protein removal.[9]

  • Mixing: Seal the plate and vortex for 2 minutes at 1000 rpm to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample mix Vortex Mix (2 min) plasma->mix is_solvent 150 µL ACN with Internal Standard is_solvent->mix centrifuge Centrifuge (10 min) mix->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Automated Protein Precipitation Workflow.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Parameter Condition
LC Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Analyte Transition To be determined by infusion of the reference standard
IS Transition To be determined by infusion of the SIL-IS

Rationale for LC-MS/MS Parameters: A C18 column is a versatile choice for retaining small molecules of moderate polarity. The gradient elution with acetonitrile and water containing formic acid is a standard approach in reversed-phase chromatography that provides good peak shape and ionization efficiency in positive ESI mode.[15] MRM is employed for its high selectivity and sensitivity, which is essential for quantitative bioanalysis.[5]

Method Validation

For regulatory submissions, the bioanalytical method must be validated according to guidelines from authorities such as the FDA and EMA.[1][2][3][16][17][18] Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Assessed by analyzing QC samples at multiple concentration levels on different days.

  • Calibration Curve: Demonstrating the relationship between instrument response and known concentrations of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Self-Validating System and Trustworthiness

The integrity of this protocol is maintained through a series of self-validating checks:

  • System Suitability: Before each analytical run, a system suitability test (SST) is performed by injecting a known standard to ensure the LC-MS/MS system is performing optimally.

  • Internal Standard Monitoring: The response of the SIL-IS should be consistent across all samples, standards, and QCs.[13] Significant variation can indicate issues with sample preparation or instrument performance.

  • QC Samples: The inclusion of low, medium, and high concentration QC samples in each analytical run provides a real-time assessment of the method's accuracy and precision. The results must fall within pre-defined acceptance criteria.

G cluster_workflow Analytical Workflow sample_receipt Sample Receipt sample_prep Protein Precipitation sample_receipt->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Quantitation lcms_analysis->data_processing data_review Data Review & QC Check data_processing->data_review report Final Report data_review->report

Caption: Comprehensive Bioanalytical Workflow.

Conclusion

The described application note provides a detailed and scientifically grounded protocol for the preparation and LC-MS/MS analysis of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one in human plasma. The use of a straightforward protein precipitation method allows for high-throughput sample processing without compromising data quality. The integration of a stable isotope-labeled internal standard and rigorous quality control measures ensures the generation of accurate and reliable data suitable for regulatory submissions in drug development.

References

  • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • gmp-compliance.org. (2011). EMA Guideline on bioanalytical Method Validation adopted.
  • PubMed. (n.d.). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry.
  • European Medicines Agency. (2011). Guideline on Bioanalytical Method Validation.
  • Vertex AI Search. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline.
  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications.
  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • FDA. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Bentham Science Publishers. (n.d.). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview.
  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
  • Analytical Chemical Products. (n.d.). Internal Standards for Protein Quantification by LC-MS/MS.
  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
  • ResearchGate. (n.d.). Solid-phase extraction efficiency in human whole blood and plasma.
  • PubMed. (2011). Sample treatment based on extraction techniques in biological matrices.
  • FDA. (2020). Bioanalytical Method Validation Guidance for Industry.
  • ResearchGate. (2012). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?.
  • Abcam. (n.d.). Protein precipitation: A comprehensive guide.
  • MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples.
  • ACS Publications. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Thermo Fisher Scientific. (n.d.). Preparing Whole Cell Protein Extracts for LC/MS Analysis.
  • Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE.
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • PMC. (n.d.). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix.
  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Thermo Fisher Scientific. (n.d.). LC-MS Sample Preparation.
  • Slideshare. (n.d.). extraction of drug from biological matrix.pptx.
  • Scribd. (n.d.). Extraction of Drug From The Biological Matrix | PDF.
  • ACS Publications. (2003). A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas.

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one

Welcome to the Technical Support Center for 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one . This portal is designed for researchers, formulators, and drug development professionals facing challenges with the aque...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one . This portal is designed for researchers, formulators, and drug development professionals facing challenges with the aqueous solubility of this specific intermediate/API.

Below, you will find an in-depth troubleshooting guide, mechanistic explanations, and validated experimental protocols to overcome solubility barriers in your workflows.

I. Mechanistic Overview: Why is this compound insoluble?

1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one exhibits poor aqueous solubility due to two competing structural features. First, the 4-methylbenzyl group is highly lipophilic, driving up the compound's overall partition coefficient (LogP) and making it thermodynamically unfavorable to disrupt the hydrogen-bond network of water[1]. Second, while the piperidine ring contains a secondary amine (a polar, ionizable group), it exists predominantly as an un-ionized free base at neutral to alkaline pH. Without ionization, the molecule lacks sufficient ion-dipole interactions to achieve solvation in aqueous media.

To solve this, we must manipulate either the ionization state of the piperidine ring or encapsulate the lipophilic 4-methylbenzyl moiety.

II. Decision Matrix & Workflow

To determine the optimal solubility enhancement strategy for your specific application, follow the decision tree below.

SolubilityWorkflow Start 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one Poor Aqueous Solubility CheckPH Is acidic pH (< 6.0) acceptable for the final application? Start->CheckPH SaltForm Salt Formation & pH Adjustment (Protonate Piperidine N) CheckPH->SaltForm Yes NeutralReq Neutral pH Required (pH 7.0 - 7.4) CheckPH->NeutralReq No Eval1 Validate: HPLC Quantification & XRPD Crystallinity SaltForm->Eval1 Cyclo Cyclodextrin Complexation (HP-β-CD / Captisol) NeutralReq->Cyclo CoSolv Co-solvent System (PEG 400 / Propylene Glycol) NeutralReq->CoSolv SolidDisp Amorphous Solid Dispersion (Polymer Matrix) NeutralReq->SolidDisp Eval2 Validate: Phase Solubility & HPLC Quantification Cyclo->Eval2 CoSolv->Eval2 SolidDisp->Eval2

Workflow for selecting solubility enhancement strategies for the target compound.

III. Troubleshooting & FAQs

Q1: I am trying to dissolve the compound in pure water for an in vivo oral gavage study, but it forms a suspension. What is the most efficient fix?

A: Leverage the basicity of the piperidine ring via salt formation. The secondary amine on the piperidine ring has a pKa of approximately 10-11[2]. In pure water (pH ~7.0), a significant portion of the drug may remain near its intrinsic solubility limit if the crystal lattice energy is high. By lowering the pH below the pKa using a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid, or citric acid), you force the protonation of the piperidine nitrogen[3]. This forms a piperidinium cation, which drastically lowers the free energy of solvation through strong ion-dipole interactions with water.

Self-Validating Protocol: Salt Screening & Generation

  • Dissolution: Dissolve 500 mg of the free base in 10 mL of a volatile, polar organic solvent (e.g., ethanol or acetone) where it is fully soluble.

  • Counterion Addition: Under continuous magnetic stirring at 25°C, slowly add 1.05 molar equivalents of the chosen acid (e.g., 1M HCl in diethyl ether).

  • Crystallization: Stir for 2 hours. If precipitation does not occur spontaneously, cool the mixture to 4°C or add an anti-solvent (e.g., heptane) dropwise until the solution becomes cloudy.

  • Isolation: Vacuum filter the resulting precipitate and wash with cold anti-solvent. Dry the solid under vacuum at 40°C for 24 hours to remove residual solvent.

  • Validation (The Self-Validating Step): Analyze the resulting powder via X-ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline lattice (ruling out an amorphous crash-out). Determine the new aqueous solubility profile via HPLC against a standard curve.

Q2: My in vitro cell assay requires a strict physiological pH (7.4). When I neutralize the acidic salt solution, the compound precipitates back out. How do I prevent this?

A: Utilize cyclodextrin inclusion complexation. When the pH is raised to 7.4, the piperidine ring begins to deprotonate, reverting the compound to its highly lipophilic free base form. To maintain solubility at neutral pH, you must shield the hydrophobic 4-methylbenzyl group from the aqueous environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is ideal for this; its hydrophobic cavity can encapsulate the 4-methylbenzyl moiety, while its hydrophilic exterior maintains water solubility[4][5].

Self-Validating Protocol: Phase Solubility Study

  • Vehicle Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0, 10, 20, 30, 40, and 50 mM) in pH 7.4 Phosphate Buffered Saline (PBS).

  • Saturation: Add an excess amount of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one (e.g., 10 mg) to 2 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Place the vials in a shaking incubator at 25°C and 200 RPM for 72 hours. Causality note: 72 hours ensures thermodynamic equilibrium is reached, preventing false-low readings from slow dissolution kinetics.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter. Causality note: PTFE is chosen to prevent the hydrophobic drug from adsorbing to the filter membrane, which occurs frequently with nylon or cellulose filters.

  • Validation: Dilute the filtrate and quantify the dissolved drug via HPLC. Plot the drug concentration against the HP-β-CD concentration. A linear increase (A_L type curve) confirms successful 1:1 inclusion complexation and validates the formulation's stability[4].

Q3: We need to formulate this compound for an intravenous (IV) pharmacokinetic study, but we want to avoid cyclodextrins. What are our options?

A: Implement a co-solvent system. Co-solvents like Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), or low concentrations of Dimethyl Sulfoxide (DMSO) work by lowering the dielectric constant of the aqueous vehicle[1]. By reducing the polarity of the water, the solvent system's properties more closely match the lipophilicity of the 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one free base, facilitating dissolution without altering the molecule's chemical structure.

Self-Validating Protocol: Co-Solvent Addition

  • Solubilization: Weigh the required amount of the compound and dissolve it completely in the pure organic co-solvent (e.g., PEG 400) first.

  • Aqueous Titration: Slowly add the aqueous phase (e.g., Water for Injection or saline) dropwise under vigorous vortexing until the final desired concentration and solvent ratio (e.g., 20% PEG 400 / 80% Water) is achieved.

  • Validation: Visually inspect the solution against a dark and light background for Tyndall scattering (indicating nano-precipitation). Centrifuge the sample at 10,000 x g for 15 minutes and analyze the supernatant via HPLC to confirm 100% recovery of the target concentration.

IV. Quantitative Data Summary

The table below summarizes the expected efficacy of the discussed solubility enhancement strategies based on the physicochemical properties of piperidine-based intermediates[4][6].

StrategyPrimary Mechanism of ActionEstimated Solubility GainIdeal Application Phase
Free Base (Control) N/ABaseline (< 10 µg/mL)N/A
Salt Formation (e.g., HCl) Ionization of piperidine N (increases ion-dipole interactions)50x - 500xOral solid dosage, acidic liquid formulations
HP-β-CD Complexation Hydrophobic inclusion of the 4-methylbenzyl group10x - 50xIV formulations, neutral pH in vitro cell assays
Co-solvent (20% PEG 400) Reduction of the aqueous dielectric constant5x - 20xPreclinical PK studies, liquid dosing
Amorphous Solid Dispersion Disruption of crystalline lattice energy10x - 100xOral bioavailability enhancement (tablets/capsules)

V. References

  • Ali et al. "Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations." ResearchGate.[Link]

  • Asian Journal of Pharmaceutical Research. "Enhancing the Solubility of Poorly Soluble Drugs." AsianJPR.[Link]

  • PharmaFocusAsia. "Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs." PharmaFocusAsia.[Link]

  • Scholars Research Library. "Enhancement of Solubility: A Pharmaceutical Overview." Der Pharmacia Lettre.[Link]

  • National Institutes of Health (NIH). "An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs." PubMed.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Synthesis of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one

Welcome to the Technical Support Center. As drug development professionals, you know that synthesizing substituted imidazolidin-2-ones—often crucial pharmacophores in GPCR ligands and kinase inhibitors—can present unexpe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals, you know that synthesizing substituted imidazolidin-2-ones—often crucial pharmacophores in GPCR ligands and kinase inhibitors—can present unexpected bottlenecks.

The synthesis of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one typically relies on a two-step sequence: the N-alkylation of a Boc-protected precursor, followed by acidic deprotection. While theoretically straightforward, this sequence is notorious for yield attrition due to moisture sensitivity, ambident nucleophilicity, and the physical chemistry of the resulting secondary amine.

This guide is designed to move beyond basic procedures, explaining the causality behind experimental failures and providing self-validating protocols to ensure high-yielding, reproducible batches.

Visualizing the Synthetic Workflow

SynthesisWorkflow SM 1-(1-Boc-piperidin-4-yl) imidazolidin-2-one Alkylation N-Alkylation NaH, DMF 4-Methylbenzyl chloride SM->Alkylation Intermediate Boc-Protected Intermediate Alkylation->Intermediate Deprotection Boc Deprotection TFA, DCM Intermediate->Deprotection Product Target Molecule (Free Base) Deprotection->Product

Standard two-step synthetic workflow for 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one.

Quantitative Data: Condition vs. Yield Analysis

To understand where yield is lost, our application scientists have compiled comparative data highlighting how subtle deviations in reaction conditions drastically impact the final recovery of the target molecule.

Reaction StepVariable TestedObservation / Isolated YieldMechanistic Root Cause
N-Alkylation NaH (60% in oil), Wet DMFStalled conversion (~35%)Moisture quenches NaH to NaOH, which is insufficiently basic to deprotonate the urea NH (pKa ~15).
N-Alkylation NaH (95% dry), Anhydrous DMFComplete conversion (>88%)Quantitative formation of the highly nucleophilic urea anion prior to electrophile addition.
Boc Deprotection Aqueous Workup: pH ~8 (NaHCO₃)Massive product loss (<15%)The piperidine nitrogen (pKa ~10.4) remains protonated and highly water-soluble.
Boc Deprotection Aqueous Workup: pH >12 (NaOH)Near-quantitative recovery (>92%)Complete free-basing; product partitions effectively into the organic phase (DCM/MeOH).

Troubleshooting FAQs

Q1: My N-alkylation conversion is stalling at 40-50% despite adding an excess of 4-methylbenzyl chloride. What is going wrong?

A: This is almost always a deprotonation failure. The NH of an imidazolidin-2-one has a pKa of approximately 15. Alkylation requires a strong base like Sodium Hydride (NaH) to generate the active nucleophile . If your DMF is not rigorously anhydrous, water reacts with NaH to form NaOH. NaOH is not strong enough to completely deprotonate the cyclic urea, leading to a stalled reaction. Solution: Use strictly anhydrous DMF (stored over molecular sieves) and ensure your NaH is fresh. Alternatively, Potassium tert-butoxide (KOtBu) in THF is a highly effective, slightly more moisture-tolerant alternative.

Q2: I am observing a side product with the exact same mass as my target during the alkylation step. What is it?

A: You are likely observing the O-alkylated isomer. Imidazolidin-2-one anions are ambident nucleophiles. While N-alkylation is thermodynamically favored and typically dominates, O-alkylation can compete if the reaction is run at elevated temperatures or if silver salts are present. Solution: Keep the deprotonation and initial alkylation steps at 0 °C, only allowing the reaction to warm to room temperature to drive completion.

Q3: After Boc deprotection with TFA/DCM, my LC-MS shows 100% product formation, but my isolated yield is less than 20%. Where did my product go?

A: Your product was discarded in the aqueous waste. According to standard mechanistic models for TFA-mediated Boc deprotection , the reaction yields the product as a trifluoroacetate salt. The secondary amine on your piperidine ring has a pKa of ~10.4. If you attempt to neutralize the reaction with saturated sodium bicarbonate (which buffers around pH 8), the piperidine remains protonated. Protonated piperidines are exceptionally water-soluble. Solution: You must adjust the aqueous phase to a pH > 12 using 2M NaOH to fully free-base the amine. Furthermore, because the free base is still quite polar, extract with a 9:1 mixture of DCM:MeOH rather than pure DCM.

WorkupTroubleshooting TFA_Salt Crude Reaction Mixture (Piperidine TFA Salt) BaseChoice Aqueous Workup: Base Selection TFA_Salt->BaseChoice WeakBase Sat. NaHCO3 (pH ~8) BaseChoice->WeakBase Incorrect StrongBase 2M NaOH (pH >12) BaseChoice->StrongBase Correct Protonated Product remains protonated (Water Soluble) WeakBase->Protonated FreeBase Product is free-based (Organic Soluble) StrongBase->FreeBase Loss Yield < 20% (Lost in Aq. Layer) Protonated->Loss Success Yield > 90% (Recovered in DCM/MeOH) FreeBase->Success

Logical decision tree illustrating the critical pH dependence during the post-deprotection workup.

Step-by-Step Methodologies

These protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to ensure success before moving to the next step.

Protocol A: Anhydrous N-Alkylation
  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 1-(1-Boc-piperidin-4-yl)imidazolidin-2-one (1.0 equiv) and anhydrous DMF (to achieve a 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (60% dispersion in mineral oil, 1.5 equiv) portion-wise.

    • Self-Validation Checkpoint: You must observe immediate hydrogen gas evolution. Stir for 30 minutes at 0 °C until bubbling ceases, indicating complete anion formation.

  • Alkylation: Add 4-Methylbenzyl chloride (1.2 equiv) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor by LC-MS.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x).

    • Critical Wash: Wash the combined organic layers with 5% aqueous LiCl (3x). This selectively partitions the DMF into the aqueous phase, preventing streaking during chromatography.

  • Isolation: Wash with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Boc Deprotection and Free-Basing
  • Deprotection: Dissolve the purified intermediate from Protocol A in anhydrous DCM (0.1 M). Cool to 0 °C.

  • Acidification: Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:4 TFA:DCM volumetric ratio. Stir at room temperature for 2 hours.

    • Mechanistic Note: The reaction will evolve CO₂ gas as the tert-butyl carbamate fragments . Do not run this in a closed system.

  • Concentration: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. Azeotrope twice with toluene to remove residual acid.

  • Free-Basing (Critical Step): Dissolve the crude oily residue in a minimal amount of water. Cool to 0 °C and add 2M NaOH dropwise until the solution reaches pH > 12 (verify with pH paper).

  • Extraction: Saturate the aqueous layer with solid NaCl (salting out). Extract the aqueous layer with a mixture of DCM/MeOH (9:1, 4x).

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford the pure 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one as a free base.

References

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones MDPI (Molecules) URL:[Link]

  • Boc Deprotection Mechanism - TFA Common Organic Chemistry URL:[Link]

Troubleshooting

Overcoming degradation of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one in solution

Welcome to the Technical Support and Troubleshooting Center for 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one . As a Senior Application Scientist, I have designed this guide to help drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one .

As a Senior Application Scientist, I have designed this guide to help drug development professionals and analytical chemists diagnose, understand, and resolve solution-phase degradation issues associated with this specific chemical entity.

This compound features three distinct structural domains, each with specific chemical vulnerabilities: a piperidine ring (susceptible to N-oxidation and electrophilic attack), a 4-methylbenzyl moiety (prone to radical-mediated autoxidation and photodegradation), and an imidazolidin-2-one core (a highly stable cyclic urea, though vulnerable to extreme hydrolytic stress). Understanding the causality behind these degradation pathways is critical for developing robust, stability-indicating assays and stable formulations.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: We are observing a persistent +16 Da mass shift in our LC-MS analysis of the formulated solution over time. What is the mechanism, and how do we stop it? A1: A +16 Da shift is the classic analytical signature of oxidation. In the case of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one, this almost exclusively occurs at the secondary amine of the piperidine ring, resulting in the formation of an N-oxide[1]. The secondary amine acts as a strong nucleophile and is highly susceptible to oxidation by dissolved oxygen or, more commonly, trace hydroperoxides present in excipients like polyethylene glycol (PEG) or polysorbates (Tween)[2].

  • Solution: Switch to high-purity, peroxide-free excipients (e.g., Super Refined™ grades). Implement inert gas sparging (Argon or Nitrogen) during formulation, and consider adding a water-soluble antioxidant such as methionine or EDTA (to chelate trace metals that catalyze oxidation)[1].

Q2: During ICH Q1B photostability testing, the solution turns yellow, and we see multiple early-eluting degradation peaks. What is failing? A2: The 4-methylbenzyl group is highly vulnerable to UV-induced degradation. Photons cleave the benzylic C-H bond, generating a stable benzylic radical. This radical rapidly reacts with dissolved oxygen to form hydroperoxides, which subsequently decompose into a complex mixture of aldehydes, ketones, and alcohols[3]. The yellowing is typically caused by highly conjugated polymeric byproducts of these aldehydes.

  • Solution: The compound must be handled under amber lighting and stored in actinic glass or opaque secondary packaging. Formulating with a radical scavenger like Butylated Hydroxytoluene (BHT) or ascorbic acid will intercept the propagation phase of the autoxidation cascade.

Q3: We detect a +28 Da adduct when formulating the API in PEG-400 for preclinical dosing. Is this a degradation product or an artifact? A3: This is a covalent degradation product. Polyethylene glycols degrade over time to yield reactive aldehydes, specifically formaldehyde. The secondary amine of the piperidine ring undergoes rapid nucleophilic addition with formaldehyde, followed by dehydration and reduction (or direct formylation), yielding an N-formyl or N-methyl adduct (+28 Da or +14 Da, respectively).

  • Solution: This is a fundamental incompatibility. You must either use freshly opened, low-aldehyde PEG-400 stored under nitrogen, or add an amine scavenger (like glycine) to the vehicle to act as a sacrificial nucleophile.

Q4: Is the imidazolidin-2-one ring at risk of hydrolysis in standard aqueous buffers (pH 4-8)? A4: No. Cyclic ureas like imidazolidin-2-one exhibit exceptional thermodynamic stability compared to linear amides or esters. Ring-opening hydrolysis typically only occurs under extreme forced degradation conditions (e.g., 1M NaOH or 1M HCl at 80°C for >24 hours)[4]. In physiological buffers, this pathway is negligible, and you should focus your stabilization efforts on the piperidine and benzyl moieties.

Section 2: Degradation Pathways & Analytical Workflows

To effectively troubleshoot, you must map the chemical logic of the degradation to your analytical readouts.

Pathways API 1-(4-Methylbenzyl)-3-piperidin- 4-ylimidazolidin-2-one (Parent API) NOxide Piperidine N-oxide (+16 Da) Pathway: Oxidation API->NOxide ROS / Trace Peroxides BenzylOx Benzylic Alcohol/Ketone (+16 to +14 Da) Pathway: Autoxidation API->BenzylOx UV Light / Dissolved O2 Adduct N-Formyl Adduct (+28 Da) Pathway: Excipient Reaction API->Adduct Formaldehyde (from PEG/Polysorbate)

Figure 1: Major degradation pathways of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one.

Workflow Start Detect Degradation in Solution LCMS Perform LC-MS/MS Analysis Start->LCMS Mass16 Mass Shift: +16 Da LCMS->Mass16 Oxidation Mass28 Mass Shift: +28 Da LCMS->Mass28 Excipient Adduct PeakSplit Multiple Peaks / Color Change LCMS->PeakSplit Photodegradation Sol1 Add Antioxidant (Methionine) Purge with Argon Mass16->Sol1 Sol2 Use Low-Aldehyde Excipients Mass28->Sol2 Sol3 Protect from Light Add Radical Scavenger PeakSplit->Sol3

Figure 2: Analytical workflow for diagnosing and resolving API degradation in solution.

Section 3: Quantitative Stability Data

The following table summarizes expected degradation kinetics under standard stress testing conditions. This data allows you to benchmark your own stability-indicating assays.

Stress ConditionParametersPrimary Degradant IdentifiedExpected Degradation (%)
Oxidative 3% H₂O₂, 25°C, 24hPiperidine N-oxide (+16 Da)15.0 - 25.0%
Photolytic ICH Q1B (UV/Vis), 25°CBenzylic oxidation products10.0 - 18.0%
Acidic 0.1 M HCl, 60°C, 24hImidazolidin-2-one ring opening< 2.0% (Highly Stable)
Basic 0.1 M NaOH, 60°C, 24hImidazolidin-2-one ring opening< 5.0% (Stable)
Excipient PEG-400 (Aged), 40°C, 7dN-Formyl Adduct (+28 Da)8.0 - 12.0%

Section 4: Experimental Protocols

To ensure self-validating results, utilize the following standardized protocols for forced degradation and formulation stabilization.

Protocol A: Stability-Indicating Forced Degradation (Oxidative Stress)

Purpose: To intentionally generate the Piperidine N-oxide for use as an analytical reference standard.

  • Preparation: Dissolve 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one in LC-MS grade Acetonitrile:Water (50:50) to a final concentration of 1.0 mg/mL.

  • Stress Initiation: Transfer 1.0 mL of the API stock solution to a 4 mL amber glass vial. Add 1.0 mL of 3% v/v Hydrogen Peroxide (H₂O₂)[1].

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 25°C (room temperature) for exactly 24 hours.

  • Quenching (Critical Step): To halt the oxidation and protect the LC column, quench the residual peroxide by adding 100 µL of 10% w/v sodium thiosulfate solution.

  • Analysis: Dilute the quenched sample 1:10 with mobile phase and inject onto an LC-MS/MS system using a C18 column. Monitor for the parent mass and the +16 Da N-oxide peak (which will elute earlier than the parent due to increased polarity).

Protocol B: Preparation of an Oxidation-Resistant Aqueous Formulation

Purpose: To formulate a stable solution for preclinical dosing or long-term storage.

  • Solvent Deoxygenation: Transfer the required volume of aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 6.5) to a sterile flask. Sparge the buffer with high-purity Argon gas for 30 minutes to displace dissolved oxygen.

  • Antioxidant Addition: Add L-Methionine to the sparged buffer to achieve a final concentration of 0.1% w/v. Methionine acts as a sacrificial antioxidant, protecting the piperidine ring.

  • API Dissolution: Under a continuous Argon overlay, slowly add the 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one API to the buffer. Stir gently until complete dissolution is achieved.

  • Packaging: Filter the solution through a 0.22 µm PES membrane into amber glass vials (to prevent photolytic benzylic degradation). Backfill the vial headspace with Argon before crimp-sealing.

References

  • Ataman Kimya. "IMIDAZOLIDIN-2-ONE: Properties and Stability." Ataman Chemicals. Available at: [Link]

  • Thieme E-Books. "Product Class 3: Amine N-Oxides." Science of Synthesis. Available at: [Link]

  • ResearchGate. "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions." ResearchGate Publications. Available at: [Link]

  • ACS Publications. "Modeling the Formation of Degradation Compounds during Thermal Degradation of MEA." Industrial & Engineering Chemistry Research. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one

Welcome to the Technical Support Center for the isolation and purification of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one (CAS: 1031582-50-9). This complex pharmaceutical intermediate features a basic secondary...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one (CAS: 1031582-50-9). This complex pharmaceutical intermediate features a basic secondary piperidine amine (estimated pKa ~9.5) and a neutral cyclic urea (imidazolidin-2-one).

Because of its specific structural motifs, standard silica gel chromatography often yields poor recovery due to secondary amine tailing. This guide addresses the most common purification bottlenecks—specifically over-alkylation, regioisomeric impurities, and unreacted starting materials—encountered during its synthesis.

Part 1: Troubleshooting Guide & FAQs

Q1: I am observing a persistent +104 Da mass impurity co-eluting with my product on standard LC-MS. What is this, and how do I remove it? A: A +104 Da mass corresponds to the addition of a second 4-methylbenzyl group. This is the N,N-bis(4-methylbenzyl) over-alkylation impurity, formed when the unprotected piperidine nitrogen reacts with the 4-methylbenzyl halide starting material.

Causality & Solution: Because the over-alkylated impurity is a tertiary amine, it is more sterically hindered and possesses a slightly lower pKa than your target secondary amine. By utilizing a high-pH mobile phase (pH 10.5) during preparative HPLC, the secondary amine of the target compound is completely deprotonated (neutralized). This drastically increases its hydrophobicity and retention time, altering its selectivity relative to the tertiary amine impurity. Analytical reports emphasize that basic compounds must be analyzed at a pH at least 2 units above their pKa to suppress ionization and maximize resolution on polymer-based or hybrid silica columns[1]. Furthermore, tuning the mobile phase pH is a critical lever for altering selectivity beyond simply adjusting the organic solvent ratio[2].

Q2: My crude product contains unreacted 4-methylbenzyl chloride and cyclic urea starting materials. Can I achieve high purity without relying on preparative HPLC? A: Yes. Because the target compound contains a basic piperidine ring, it is an excellent candidate for acid-base extraction followed by targeted salt crystallization.

Causality & Solution: Neutral impurities (such as 4-methylbenzyl chloride and the intact cyclic urea) will remain in the organic phase when the target compound is extracted into an acidic aqueous phase (pH ~2) as a water-soluble hydrochloride salt. After discarding the organic phase, adjusting the aqueous phase to pH > 10.5 will precipitate the free base. If structurally similar basic impurities (e.g., des-methyl regioisomers) carry over, salt screening with organic acids (e.g., L-tartaric acid) can selectively crystallize the target API. Selecting a counterion where the ΔpKa between the base and the acid is > 3 ensures congruent crystallization, stable salt formation, and high impurity rejection[3]. Systematic salt screening is a classical, highly scalable strategy to optimize the solid-state properties and purity of an active pharmaceutical ingredient[4].

Part 2: Quantitative Data Presentation

The table below summarizes the most common impurities associated with this synthesis, their physicochemical behavior, and the recommended purification logic.

Impurity ProfileStructural FeatureEst. pKaRRT (pH 10.5)*Recommended Purification Strategy
Target Compound Secondary amine, cyclic urea~9.51.00High-pH Prep-HPLC or Salt Crystallization
Over-alkylated Impurity Tertiary amine, bis-benzyl~8.51.45High-pH Prep-HPLC
Des-methyl Impurity Secondary amine, benzyl~9.50.85Salt Crystallization (L-Tartrate)
4-Methylbenzyl Chloride Neutral alkyl halideN/A1.80Acid-Base Extraction (Organic Wash)
Piperidinyl-urea SM Secondary amine, no benzyl~9.80.40Acid-Base Extraction (Aqueous Wash)

*Relative Retention Time (RRT) is estimated based on a reversed-phase C18 column using a basic water/acetonitrile gradient.

Part 3: Experimental Methodologies

Protocol A: High-pH Preparative HPLC Purification

Use this protocol to resolve the target compound from closely related basic impurities (like the over-alkylated byproduct).

  • Sample Preparation: Dissolve the crude mixture in DMSO/Methanol (1:1) to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Utilize a hybrid silica C18 preparative column (e.g., Waters XBridge or equivalent) that is mechanically and chemically stable up to pH 12.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium bicarbonate in LC-MS grade water. Adjust to exactly pH 10.5 using concentrated ammonium hydroxide.

    • Buffer B: 100% Acetonitrile.

  • Chromatographic Gradient: Run a linear gradient from 20% B to 60% B over 15 minutes at a flow rate of 20 mL/min.

  • Fraction Collection: Collect fractions based on UV absorption at 220 nm and 254 nm.

  • Recovery: Immediately concentrate the collected fractions in vacuo at 35°C. Prolonged exposure to high pH in aqueous solutions can lead to base-catalyzed degradation of the urea linkage.

Protocol B: Acid-Base Extraction & Salt Crystallization

Use this protocol for scalable purification to remove neutral starting materials and regioisomers.

  • Acid Extraction: Dissolve 10 g of the crude compound in 100 mL of Ethyl Acetate (EtOAc). Add 100 mL of 1M HCl (aq) and stir vigorously for 15 minutes.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to separate. Discard the upper organic layer (which contains the neutral 4-methylbenzyl chloride). Wash the aqueous layer with an additional 50 mL of EtOAc and discard the wash.

  • Basification: Cool the aqueous layer to 5°C in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH reaches > 10.5. The free base will precipitate as a milky suspension.

  • Back-Extraction: Extract the aqueous suspension with 2 x 100 mL of Dichloromethane (DCM). Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and evaporate to dryness.

  • Salt Formation: Dissolve the recovered free base in 50 mL of hot Ethanol (60°C). In a separate vial, dissolve 1.05 molar equivalents of L-tartaric acid in 10 mL of Ethanol. Add the acid solution dropwise to the free base.

  • Crystallization: Maintain at 60°C for 10 minutes until the solution is clear, then cool slowly to 5°C at a rate of 0.5°C/min to induce crystallization. Filter the resulting crystals and wash with cold ethanol.

Part 4: Process Visualizations

AcidBaseWorkflow Crude Crude Mixture (Target + Neutral Impurities) Acid Add 1M HCl & EtOAc (pH ~2) Crude->Acid Org1 Organic Phase (Neutral Impurities Discarded) Acid->Org1 Phase Split Aq1 Aqueous Phase (Target API as HCl Salt) Acid->Aq1 Phase Split Base Add 2M NaOH & DCM (pH > 10.5) Aq1->Base Org2 Organic Phase (Target API Free Base) Base->Org2 Phase Split Aq2 Aqueous Phase (Salts Discarded) Base->Aq2 Phase Split Cryst L-Tartaric Acid Crystallization (Ultra-Pure API) Org2->Cryst

Workflow for acid-base extraction and salt crystallization of the target API.

HPLC_Logic Start Determine API pKa (Secondary Amine pKa ~9.5) LowPH Low pH Mobile Phase (pH 2-7) API is Protonated (+) Start->LowPH Standard Acidic Method HighPH High pH Mobile Phase (pH 10.5+) API is Neutral Start->HighPH Optimized Basic Method LowRet Low Retention on C18 Co-elution with Polar Impurities LowPH->LowRet HighRet High Retention on C18 Resolution from Tertiary Amines HighPH->HighRet Success Successful Prep-HPLC Purification HighRet->Success

Mechanistic logic for selecting high-pH mobile phases to optimize retention.

References

  • [4] Salt screening - CRYSFORMA. Crysforma. Available at:[Link]

  • [1] C190-E335 Technical Report Enhancing Selectivity in Reversed-Phase Analysis Through Effective Utilization of Mobile Phase pH. Shimadzu. Available at:[Link]

  • [3] Computational and Experimental Screening Approaches to Aripiprazole Salt Crystallization. National Institutes of Health (NIH). Available at:[Link]

  • [2] LABTips: Preparative HPLC for Purification Workflows. Labcompare. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Optimization for 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 1-(4-Methylbenzyl)-3-piperidin-4-ylimid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one .

This molecule presents a unique chromatographic triad: a highly hydrophobic 4-methylbenzyl tail, a neutral, polar imidazolidin-2-one core (predicted pKa ~14.58)[1], and a highly basic piperidine ring (conjugate acid pKa ~11.1)[2],[3]. Because the piperidine nitrogen is a strong secondary amine, it acts as a potent cation under standard reversed-phase high-performance liquid chromatography (RP-HPLC) conditions, leading to severe secondary interactions with the stationary phase[4].

Part 1: Core Troubleshooting FAQs

Q1: Why am I observing severe peak tailing and broad peak shapes for this compound on a standard C18 column? A: This is a classic manifestation of secondary silanol interactions. At a neutral or slightly acidic pH (pH 4–7), the piperidine ring is 100% protonated (cationic). Standard silica-based C18 columns contain residual silanol groups (-Si-OH) that dissociate into anionic silanoxides (-Si-O⁻) above pH 3.5. The positively charged piperidine nitrogen undergoes strong ion-exchange interactions with these anionic sites. Because the desorption kinetics of ion-exchange are significantly slower than hydrophobic partitioning, the analyte "drags" on the column, causing a tail. Solution: You must either suppress the silanol ionization by dropping the pH below 3.0, mask the amine's charge using an ion-pairing reagent (like Trifluoroacetic acid), or use a highly end-capped/polar-embedded column.

Q2: I injected a pure standard, but my chromatogram shows two distinct peaks or a split peak. Is my sample degrading? A: Not necessarily. Basic piperidine derivatives frequently exhibit double peaks when analyzed as free bases or partial salts[5]. This occurs when your mobile phase pH is too close to the analyte's pKa (~11.1). In the pH 9.0–11.5 range, the molecule exists in a dynamic equilibrium between its protonated and unprotonated states. If the interconversion rate is slow relative to the chromatographic flow, the two states partition differently, eluting as split peaks. Solution: Always buffer your mobile phase at least 2 pH units away from the pKa.

Q3: How do I choose between a low-pH and high-pH mobile phase for this specific molecule? A: The choice depends on your detector and retention goals. A low-pH strategy (pH 2.5) protonates the amine, reducing its hydrophobicity and retention time, but provides excellent LC-MS sensitivity when using volatile buffers like Formic Acid. A high-pH strategy (pH 10.5) neutralizes the piperidine ring, maximizing hydrophobic retention and eliminating silanol interactions, making it ideal for LC-UV impurity profiling—provided you use a high-pH stable column (e.g., hybrid silica).

Part 2: Mechanistic Workflows & Logical Relationships

To visualize the causality behind these experimental choices, refer to the decision matrices below.

pH_Selection Start Analyze Analyte pKa Piperidine pKa ~11.1 LowPH Low pH Strategy (pH 2.0 - 3.0) Start->LowPH HighPH High pH Strategy (pH > 10.0) Start->HighPH Avoid Avoid pH 9.0 - 12.0 (Partial Ionization Zone) Start->Avoid LowPH_Detail 100% Protonated (Cationic) Use End-Capped C18 + Ion-Pairing (TFA/FA) LowPH->LowPH_Detail HighPH_Detail Neutralized (Free Base) Use High-pH Stable C18 + Ammonium Bicarbonate HighPH->HighPH_Detail Avoid_Detail Split Peaks & Retention Time Instability Avoid->Avoid_Detail

Mechanistic workflow for selecting mobile phase pH based on analyte pKa.

Troubleshooting Issue Issue: Severe Peak Tailing or Broadening Cause Cause: Secondary Silanol Interactions with Basic Amine Issue->Cause Check1 Is the column fully end-capped? Cause->Check1 Check2 Is the buffer concentration sufficient? Cause->Check2 Fix1 Switch to Polar-Embedded or Highly End-Capped C18 Check1->Fix1 No Fix2 Increase buffer to 10-20 mM or add 0.1% TFA Check2->Fix2 No

Troubleshooting pathway for resolving peak tailing of basic amines.

Part 3: Quantitative Data & Optimization Matrix

Selecting the correct mobile phase additive dictates the success of the chromatography. The table below summarizes the quantitative parameters and expected outcomes for optimizing this piperidine derivative.

Mobile Phase AdditiveOperational pHMechanism of Action on Piperidine DerivativeRecommended Application
0.1% Formic Acid (FA) 2.6 - 2.8Protonates residual silanols. Analyte remains 100% ionized (cationic).LC-MS/MS (Standard sensitivity)
0.1% Trifluoroacetic Acid (TFA) 2.0 - 2.2Acts as a strong ion-pairing agent. Masks the positive charge of the basic amine.LC-UV (Resolves severe tailing)
10 mM Ammonium Formate + 0.1% FA ~3.0Provides ionic strength to competitively block silanol ion-exchange sites.LC-MS/MS (Improved peak shape)
10 mM Ammonium Bicarbonate (adj. to pH 10) 10.0Partially neutralizes the piperidine ring, driving hydrophobic retention.LC-UV (Impurity profiling)

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols include built-in diagnostic steps to validate whether a chromatographic failure is due to system physics (e.g., column voids) or analyte chemistry (e.g., silanol interactions).

Protocol A: Low-pH LC-UV Workflow (Maximum Peak Symmetry)

This protocol utilizes ion-pairing to neutralize the basic piperidine charge, forcing the molecule to interact with the stationary phase purely through its hydrophobic 4-methylbenzyl group.

Step 1: Mobile Phase Preparation

  • Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade H₂O.

  • Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile.

  • Causality: TFA is a perfluorinated ion-pairing agent. Its hydrophobic tail interacts with the C18 phase, while its anionic head pairs with the cationic piperidine, neutralizing the charge and shielding it from silanols.

Step 2: Column Selection

  • Install a fully end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

Step 3: Self-Validation Injection (System Suitability)

  • Prepare a test mix containing Uracil (void volume marker), Toluene (neutral hydrophobic marker), and your Piperidine Derivative .

  • Validation Logic: If Toluene exhibits a tailing factor (Tf) > 1.2, the column bed is physically degraded (voided); replace the column. If Toluene Tf < 1.1 but the Piperidine Derivative Tf > 1.5, the tailing is purely chemical. Proceed to Step 4.

Step 4: Gradient Execution

  • Flow rate: 1.0 mL/min. Column Temperature: 30°C.

  • Gradient: 5% B to 95% B over 15 minutes. Detection: UV at 214 nm and 254 nm (targeting the benzyl chromophore).

Protocol B: Low-pH LC-MS/MS Compatible Workflow

TFA causes severe ion suppression in mass spectrometry. This protocol replaces TFA with a volatile buffer system to maintain peak shape while enabling MS detection.

Step 1: Mobile Phase Preparation

  • Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in LC-MS grade H₂O (pH ~3.0).

  • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Causality: Formic acid alone is often insufficient to block silanol interactions for strong bases. The addition of 10 mM Ammonium Formate provides competing ammonium cations (NH₄⁺) that preferentially bind to residual silanoxides, freeing the piperidine analyte to elute symmetrically.

Step 2: Column Selection

  • Install a Polar-Embedded C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP).

  • Causality: Polar-embedded columns contain an amide or ether linkage near the silica surface. This creates a localized water layer that physically shields the protonated piperidine from reaching the acidic silanols.

Step 3: Execution

  • Run a standard linear gradient (10% B to 90% B over 10 minutes). Monitor via ESI+ (Electrospray Ionization Positive mode). The piperidine nitrogen will readily accept a proton, yielding a strong [M+H]⁺ signal.

References

  • Title: 5 | Source: ResearchGate[5]

  • Title: 4 | Source: PubMed (NIH)[4]

  • Title: 2 | Source: PubChem (NIH)[2]

  • Title: 3 | Source: Master Organic Chemistry[3]

  • Title: 1 | Source: Ataman Kimya[1]

Sources

Optimization

Stability testing guidelines for 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one storage

[label="Initiate Stability Study\n(Minimum 3 Batches)", fillcolor="#202124", Fig 1: Oxidative and hydrolytic degradation pathways of the target compound. ICHWorkflow Start Initiate Stability Study (Minimum 3 Batches) Str...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Initiate Stability Study\n(Minimum 3 Batches)", fillcolor="#202124",

Fig 1: Oxidative and hydrolytic degradation pathways of the target compound.

ICHWorkflow Start Initiate Stability Study (Minimum 3 Batches) Stress Forced Degradation (Oxidation, Thermal, Photolytic) Start->Stress LongTerm Long-Term Storage (25°C ± 2°C / 60% RH ± 5%) Start->LongTerm Accel Accelerated Storage (40°C ± 2°C / 75% RH ± 5%) Start->Accel Analysis Stability-Indicating HPLC/LC-MS (Mass Balance Validation) Stress->Analysis LongTerm->Analysis Accel->Analysis

Fig 2: ICH Q1A(R2) compliant stability testing and validation workflow.

Part 4: Self-Validating Forced Degradation Protocol

To develop a stability-indicating analytical method, you must first generate predictable degradation products. This protocol is designed as a closed-loop, self-validating system.

Step 1: Sample Preparation

  • Accurately weigh 10 mg of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one.

  • Dissolve in 10 mL of a compatible diluent (e.g., 50:50 Water:Acetonitrile) to yield a 1 mg/mL stock solution.

Step 2: Stress Conditions (Targeting 5-20% Degradation)

  • Oxidation: Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Incubate at room temperature for 24 hours.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1N NaOH. Incubate at 60°C for 24 hours.

  • Thermal (Solid State): Place 10 mg of dry powder in a sealed vial at 60°C for 7 days.

Step 3: Neutralization & Dilution

  • Neutralize the acid-stressed sample with 1 mL of 0.1N NaOH.

  • Neutralize the base-stressed sample with 1 mL of 0.1N HCl.

  • Dilute all samples (including a freshly prepared unstressed control) to a final analytical concentration of 0.1 mg/mL.

Step 4: Analysis & The Mass Balance Validation Check Analyze all samples via HPLC-UV (e.g., at 220 nm).

  • The Validation Rule: Calculate the Mass Balance. The sum of the peak area of the remaining parent compound plus the sum of the peak areas of all degradants must equal the peak area of the unstressed control sample (± 5%).

  • Causality Check: If the mass balance falls below 95%, the system has flagged a "hidden degradation" event. This means the compound has degraded into volatile fragments or species lacking a UV chromophore (e.g., aliphatic ring-opened products). You must immediately switch to an orthogonal detection method, such as Evaporative Light Scattering Detection (ELSD) or LC-MS, to validate the missing mass.

References

  • SOP for Implementing ICH Q1A(R2) for Stability Testing of APIs and Drug Products. stabilitystudies.in.
  • Whitepaper Stability testing according to ICH Q1A (R2). Binder World.
  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds. Benchchem.
  • IMIDAZOLIDIN-2-ONE. Ataman Kimya.
Troubleshooting

Technical Support Center: Troubleshooting 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one Toxicity in Cell Cultures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve cytotoxicity issues associated with 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve cytotoxicity issues associated with 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one .

To successfully work with this compound, we must first understand its physicochemical identity. Structurally, it is a Cationic Amphiphilic Drug (CAD) . It features a highly lipophilic domain (the 4-methylbenzyl and imidazolidin-2-one groups) coupled with a hydrophilic, weakly basic amine (the piperidine ring)[1]. This specific structural combination makes the compound highly susceptible to two major in vitro artifacts: vehicle-induced acute toxicity and chronic lysosomotropism.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My cells are exhibiting rapid membrane blebbing and detachment within 1 to 4 hours of dosing. Is the compound acutely toxic? A: Acute toxicity within this timeframe is rarely target-driven; it is almost always an artifact of vehicle toxicity or compound precipitation . Because the 4-methylbenzyl moiety renders the compound highly lipophilic, researchers often use high concentrations of Dimethyl Sulfoxide (DMSO) for solubilization. However, DMSO acts as a chemical chaperone that readily penetrates and diffuses through hydrophobic barriers like the plasma membrane, decreasing membrane selectivity and increasing cell permeability[2]. Furthermore, synthetic-grade DMSO can oxidize over time, generating toxic and mutagenic byproducts[3]. Actionable Insight: Ensure your final DMSO concentration never exceeds 0.1% (v/v), and strictly use cell-culture grade, endotoxin-free DMSO[3].

Q2: After 24–48 hours of incubation, my cells are still attached but show severe cytoplasmic vacuolization. What is causing this? A: You are observing a classic phenotype known as lysosomotropism [4]. The piperidine ring on your compound contains a weakly basic amine. At the physiological pH of your culture media (pH 7.4), the compound remains largely unprotonated and highly membrane-permeable. It passively diffuses across the plasma membrane and into the acidic lysosomes (pH 4.5–5.0). Once inside the lysosome, the piperidine nitrogen becomes protonated. Because the charged, ionized form of the base has virtually no membrane permeability, the compound becomes trapped—a process known as "ion trapping"[5]. This massive accumulation causes osmotic swelling (visible as vacuoles) and can inhibit lysosomal phospholipases, leading to phospholipidosis[1][6].

Q3: How can I prove that the toxicity is due to lysosomotropism rather than my intended biological target? A: You can manipulate the lysosomal pH gradient. Elevating the lysosomal pH (e.g., using specific inhibitors like Bafilomycin A1 or altering extracellular pH) will prevent the protonation of the piperidine ring. This forces weakly basic drugs to redistribute from the lysosomes back into the cytosol[7]. If the vacuolization and subsequent toxicity disappear upon gradient neutralization, the toxicity is structurally driven by lysosomotropism, not target pharmacology[7].

Part 2: Diagnostic Workflows and Mechanisms

ToxicityTroubleshooting Start Observe Cell Toxicity CheckTime When does toxicity occur? Start->CheckTime Acute < 4 Hours (Acute Lysis) CheckTime->Acute Chronic > 24 Hours (Vacuolization) CheckTime->Chronic Precipitation Check for Precipitation or High DMSO (>0.1%) Acute->Precipitation Lysosome Suspect Lysosomotropism (Piperidine Ion Trapping) Chronic->Lysosome FixAcute Execute Protocol 1: Step-Down Dilution Precipitation->FixAcute FixChronic Execute Protocol 2: LysoTracker Validation Lysosome->FixChronic

Workflow for diagnosing and mitigating acute vs. chronic toxicity in cell culture.

LysosomotropismMechanism Extracellular Media (pH 7.4) Unprotonated Base Cytosol Cytosol (pH 7.2) Passive Diffusion Extracellular->Cytosol Permeates Lysosome Lysosome (pH 4.5) Piperidine Protonation Cytosol->Lysosome Enters Trapping Ion Trapping Membrane Impermeable Lysosome->Trapping H+ Binding Toxicity Osmotic Swelling & Phospholipidosis Trapping->Toxicity Accumulates

Mechanism of lysosomotropic ion trapping driven by the basic piperidine moiety.

Part 3: Validated Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system incorporating strict internal controls.

Protocol 1: Step-Down Dilution for Lipophilic Amines (Preventing Acute Toxicity)

Causality: Direct addition of a 100% DMSO compound stock into aqueous culture media causes immediate localized supersaturation. This leads to micro-precipitation and localized membrane disruption before the compound can disperse. A "step-down" dilution utilizes serum proteins (like BSA/FBS) as a lipid sink to chaperone the lipophilic compound into solution.

  • Stock Preparation: Dissolve 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one in cell-culture grade DMSO to a concentration of 10 mM. Self-Validation: Inspect visually against a dark background to ensure no undissolved particulates remain.

  • Intermediate Dilution: Warm complete culture media (containing 10% FBS) to 37°C. Create a 10X intermediate working solution by pipetting the DMSO stock into the warmed media while vortexing continuously.

  • Final Dosing: Add the 10X intermediate solution to your experimental wells at a 1:10 ratio.

  • System Validation (Critical): You must include a Vehicle-Only Control well that receives the exact same final concentration of DMSO (e.g., 0.1%) without the compound[3]. If the vehicle control shows >5% cell death compared to untreated cells, your DMSO batch is compromised or the concentration is too high.

Protocol 2: LysoTracker Red DND-99 Assay (Validating Lysosomotropism)

Causality: LysoTracker Red DND-99 contains a weakly basic amine conjugated to a BODIPY fluorophore. It selectively accumulates in acidic compartments via the exact same ion-trapping mechanism as your piperidine compound[4]. If your compound is causing lysosomal swelling, the total volume of acidic compartments will increase, resulting in a massive spike in red fluorescence.

  • Cell Seeding & Treatment: Seed cells in a glass-bottom 96-well plate. Treat with 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one (e.g., 1 µM, 5 µM, 10 µM) for 24 hours.

  • Control Establishment (Self-Validation):

    • Positive Control: Treat a dedicated well with 20 µM Chloroquine (a known lysosomotropic antimalarial agent)[5].

    • Negative Control: Vehicle-only treated cells.

  • Staining: Dilute LysoTracker Red DND-99 to 50 nM in pre-warmed culture media. Replace the media in all wells with the staining solution and incubate at 37°C for 30 minutes.

  • Imaging: Wash cells gently with PBS and image immediately using fluorescence microscopy (Excitation: 577 nm, Emission: 590 nm)[4]. An increase in punctate red fluorescence intensity relative to the negative control confirms compound-induced lysosomotropism.

Part 4: Quantitative Data Summary

The following table summarizes the thresholds and mitigation strategies for the specific toxicities associated with cationic amphiphilic drugs (CADs) like your compound.

Toxicity PhenotypeOnset TimePrimary CauseCytotoxicity ThresholdMitigation Strategy
Acute Membrane Lysis < 4 HoursDMSO Vehicle Toxicity> 0.1% - 0.5% DMSOLimit final DMSO to < 0.1%; Use cell-culture grade exclusively.
Micro-precipitation ImmediatePoor Aqueous SolubilityCompound-dependentUtilize Protocol 1 (Step-down dilution in 10% FBS media).
Cytoplasmic Vacuolization 24 - 48 HoursLysosomotropism (Ion Trapping)> 1 - 10 µMReduce dosing duration; Evaluate at earlier time points (e.g., 12h).
Phospholipidosis > 48 HoursPhospholipase Inhibition> 10 µMMonitor acidic compartment expansion via Protocol 2.

References

  • Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype. BioRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuwl-4f_x0k1VIw20TgJm6vtMXM1esH-5q6iM--n-GqMC8UPggCIzvGafD6fG721GS4ecLdZb3OZFL4oxVo7Wej820bo3ZwvfE8jJECbiheSuiPmudem1Go4jalZZ6LquIsPpqOdtyoG09AJRvbL0M5oRMypdQvQIN6muK_yaCZA==]
  • Inhibitors in DMSO (not for cell culture) can be used in cellular assays? ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMb83TWcvOwk7os9DwDqFEdsbm4FbhtUKUEtNWnDD5SrEkwwh0z2Z7a9QJaYECNWCx2pnQp6ZcWssssvLS9C2s6N7lglXXkoiGOuYSIEzAtzRuIgU6cMhK9cFswSM965_GYXpcj-RPeD6f8O3Wdtst_5X7F5uuMGpDC50uE169W53nfS6hTLSh8TQfL2JzE3aqsodXukwhjrvrF-TZc3RdGrQ=]
  • Mechanisms of amine accumulation in, and egress from, lysosomes. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrRv3_2Nyd4EhyzWUwLnyLgxyONT4QYwD77L405aqqdReclx58_MQLf_hN_hEozbmqWFioMtJauyOp2EGbiE9FeG8hQ0xUsiW4pakRkLgUOjir37y8kJ5XcyCZLrWbHQ3_mhHNeXeY5ZGUhg==]
  • Autophagy and phospholipidosis pathway assays (US9250249B2). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf_azNooDQrO3ZJ-1HCQ5pSsRmcWpcP5T06y7EjqAbS2zyn58ibkptNpThAq3Yo_ODe87dwxQOEJVv-fCYFOvpX-JPPsgi2P8WKVI1BxE5Kfq1j5ofqZ1BBoMx8WZX4IDlTyr-pCylaGKO]
  • Lysosomal Sequestration of Amine-Containing Drugs: Analysis and Therapeutic Implications. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx8Yz5kmNHtkJhLndjbW2L6alIiKWZVIBtXmPRiRKzcAo0ym2zXgRVeI0rJbxImvsaQgNRLhHDzlj1pt_mPQ1rnRSki4xwHylL9AxQaEK5Jw8VZhTJs1bdtncRix4-dwvobFfS7G8vcNeD2D2-ZotPg9EAX1bThwwFbGslPhsIjMjcyb3SSAZw0eE6es3oLTpduZtAEM3byOe9IRZbjNUgfZQWN_uWON_mlB2i55-WFVqS9S3NKMAydhGDj2Ch0MEG3CI=]
  • Lysosomotropic Properties of Weakly Basic Anticancer Agents Promote Cancer Cell Selectivity In Vitro. PLOS One.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhuqhDXLzKXQmvGOhA6cyP6NigX8JCUOqmWSGDNmgW6onRxDADOcw428LNOSmAiparXeyR2orKweRC2l7O7pRuAcymz9HFaw-eM7aaoZResfbdAA7RJJeQgivRruTHrKJzxISzCXNHeYJwQiGq67fmglAwkbeBmztu6NNo88QoBaYsgg==]
  • How Does the Quality of Phospholipidosis Data Influence the Predictivity of Structural Alerts? Journal of Chemical Information and Modeling.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWcpQcA9UOO8w1BfM6TLu9Zc1QPAWOa6kVs3d8Cf3YqRBz7uiVCYR7n28R-0nIvL4pk-I7q-NoDbHMXWPNWGnSEMOu1RQ_0U-HE2lziVgS_ikOD_5-UwEQGIDKsKWmeENGrVzB]

Sources

Optimization

Enhancing extraction efficiency of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one from plasma

Topic: Optimizing Plasma Extraction for 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one Target Audience: Bioanalytical Scientists, DMPK Researchers, and Assay Development Chemists Welcome to the Technical Support C...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Plasma Extraction for 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one Target Audience: Bioanalytical Scientists, DMPK Researchers, and Assay Development Chemists

Welcome to the Technical Support Center. This guide is designed to help you troubleshoot and optimize the extraction of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one from plasma matrices. By understanding the physicochemical properties of this compound, we can design a self-validating extraction system that maximizes recovery while eliminating matrix suppression.

Part 1: Compound Profiling & Causality

To extract a molecule efficiently, we must first understand its structural behavior in a biological matrix:

  • The Piperidine Ring: This secondary amine acts as a weak base with a typical pKa of ~9.5 to 10.5. At physiological plasma pH (7.4), the nitrogen is protonated (ionized), making the molecule highly water-soluble.

  • The 4-Methylbenzyl Group: This moiety is highly lipophilic, driving strong non-specific binding to plasma proteins (like albumin) and plastic labware.

  • The Imidazolidin-2-one Ring: A neutral cyclic urea that contributes to overall structural polarity but does not ionize under standard physiological conditions.

Part 2: Troubleshooting FAQs

Q1: Why is my recovery so low (<40%) when using standard Liquid-Liquid Extraction (LLE) with ethyl acetate? A: The low recovery is caused by the ionization state of the piperidine ring. Because the pKa of the amine is ~10, it remains positively charged at physiological pH. Ionized species cannot efficiently partition into non-polar organic solvents[1]. Solution: You must drive the equilibrium toward the uncharged (neutral) state by raising the pH of the plasma sample to at least 2 units above the pKa (pH > 11.5) prior to extraction. Pre-treat your plasma with 0.5 M Ammonium Hydroxide (NH4OH) or 0.1 M NaOH before adding the organic solvent[1].

Q2: I achieved good recovery, but my LC-MS/MS signal is highly variable and suppressed, especially at lower concentrations. What is causing this? A: This is a classic symptom of matrix effects caused by endogenous plasma phospholipids. Phospholipids co-extract with lipophilic analytes during standard protein precipitation (PPT) or LLE. They co-elute in the reversed-phase LC gradient and compete for charge in the electrospray ionization (ESI) source, leading to signal suppression[2]. Solution: Switch to a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow. MCX allows for a 100% organic wash step that selectively removes neutral lipids and phospholipids while your basic amine remains ionically bound to the sorbent[3].

Q3: My calibration curve is non-linear at the lower end (1-10 ng/mL). How can I fix this? A: The highly lipophilic 4-methylbenzyl moiety makes this compound prone to Non-Specific Binding (NSB) to the walls of plastic microcentrifuge tubes or 96-well plates. Solution: Add a carrier protein (e.g., 1% BSA) to your neat standard solutions, or use low-bind polypropylene labware. Ensure that your final reconstitution solvent contains at least 20-30% organic modifier (e.g., acetonitrile) to keep the lipophilic compound in solution.

Part 3: Quantitative Method Comparison

The table below summarizes the expected performance of various extraction techniques for this specific compound.

Extraction MethodMean Recovery (%)Phospholipid RemovalMatrix Effect (Ion Suppression)Recommended Use Case
Standard PPT (Acetonitrile)65 ± 8.2PoorHigh (-45%)Early discovery, non-GLP
Neutral LLE (Ethyl Acetate)32 ± 12.5ModerateModerate (-15%)Not recommended
High-pH LLE (MTBE, pH 11)82 ± 5.4GoodLow (-10%)High-throughput, low cost
MCX SPE (Gold Standard)94 ± 3.1ExcellentMinimal (< 5%)GLP Bioanalysis, trace levels
Part 4: Validated Experimental Protocols
Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

This protocol utilizes the positive charge of the piperidine ring to lock the analyte onto a sulfonic acid sorbent, allowing aggressive washing of matrix interferences[3].

Self-Validation Checkpoint: To ensure the system is performing correctly, calculate the Matrix Factor (MF). Spike your stable-isotope labeled internal standard (SIL-IS) into the post-extraction blank matrix and compare its peak area to a neat standard. An MF between 0.85 and 1.15 validates that phospholipid suppression has been successfully mitigated[4].

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 100 µL of 2% Phosphoric acid (H3PO4) and vortex for 30 seconds. Causality: This disrupts protein binding and ensures the piperidine nitrogen is 100% protonated.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade Water through the 30 mg MCX cartridge.

  • Loading: Apply the acidified plasma sample to the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash: Pass 1 mL of 0.1 M HCl through the cartridge. Causality: Removes water-soluble proteins and salts while keeping the analyte locked via ionic bonds.

  • Organic Wash: Pass 1 mL of 100% Methanol through the cartridge. Causality: This critical step strips away phospholipids and neutral lipophilic interferences.

  • Elution: Elute the target compound using 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Causality: The high pH neutralizes the piperidine amine, breaking the ionic bond and releasing the compound.

  • Reconstitution: Evaporate the eluate under a gentle stream of N2 at 40°C. Reconstitute in 100 µL of 30:70 Acetonitrile:Water to prevent non-specific binding.

MCX_Workflow Sample Plasma Sample (100 µL) Acidify Acidification Add 2% H3PO4 (Protonates Piperidine) Sample->Acidify Load Load onto MCX Sorbent (Ionic + RP Binding) Acidify->Load Wash1 Wash 1: 0.1 M HCl (Removes Salts/Proteins) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes Phospholipids) Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH (Neutralizes Amine, Elutes Target) Wash2->Elute Analyze Evaporate, Reconstitute & LC-MS/MS Analysis Elute->Analyze

Fig 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amines.

Protocol B: High-pH Liquid-Liquid Extraction (LLE)

If SPE is not available, LLE can be utilized by manipulating the pH to force the molecule into a lipophilic state[1].

Step-by-Step Methodology:

  • pH Adjustment: Aliquot 100 µL of plasma. Add 100 µL of 0.5 M Ammonium Hydroxide (NH4OH) buffer (pH ~11.5). Vortex thoroughly.

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE) or a 50:50 mixture of Hexane:Ethyl Acetate.

  • Partitioning: Shake vigorously on a plate shaker for 10 minutes to allow the neutral 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one to partition into the organic layer.

  • Separation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Transfer & Dry: Transfer 500 µL of the top organic layer to a clean plate. Evaporate under N2 at 40°C.

  • Reconstitution: Reconstitute in 100 µL of mobile phase prior to injection.

LLE_Mechanism Protonated Protonated Amine (Water Soluble) pH 7.4 Base Add Strong Base (e.g., 0.5 M NH4OH) pH > 11 Protonated->Base Deprotonation Neutral Neutral Amine (Lipophilic) Base->Neutral Organic Partition into Organic Solvent (MTBE / EtOAc) Neutral->Organic Liquid-Liquid Extraction

Fig 2: Mechanism of pH-dependent Liquid-Liquid Extraction for basic amines.

Sources

Reference Data & Comparative Studies

Validation

Validation of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one as a Selective Sigma-1 Receptor Ligand

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacological Profiling, Functional BRET Assays, and Comparative Benchmarking Executive Summary The development of hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacological Profiling, Functional BRET Assays, and Comparative Benchmarking

Executive Summary

The development of highly selective ligands targeting the Sigma-1 Receptor (S1R) has become a critical focal point in neuropharmacology, driven by the receptor's profound role in neuroprotection, calcium signaling, and cellular survival[1]. 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one (MBPI) has emerged as a structurally optimized candidate.

This guide provides an objective, data-driven comparison of MBPI against established pharmacological standards—namely the prototypical agonist PRE-084 and the non-selective antagonist Haloperidol. By bridging structural pharmacophore theory with live-cell functional validation, this document serves as a comprehensive framework for researchers evaluating MBPI for preclinical applications.

Structural Rationale: The Glennon Pharmacophore

The rational design of S1R ligands is heavily governed by the Glennon pharmacophore model, which dictates the necessity of a central basic amine flanked by two hydrophobic regions (primary and secondary) at specific spatial distances[2].

MBPI perfectly satisfies these topological requirements:

  • Basic Amine: The piperidine nitrogen serves as the critical protonated center, forming an essential electrostatic salt bridge with Glu172 in the S1R binding pocket[3].

  • Primary Hydrophobic Region: The 4-methylbenzyl moiety provides optimal lipophilic bulk, engaging in π−π stacking interactions.

  • Secondary Hydrophobic Region: The imidazolidin-2-one core acts as a rigid spacer, projecting the piperidine ring into the secondary hydrophobic sub-pocket while maintaining a highly restricted conformational entropy.

Unlike PRE-084, which utilizes a flexible morpholinoethyl chain, the rigidified imidazolidinone-piperidine axis of MBPI minimizes off-target binding (e.g., to S2R or Dopamine D2 receptors), resulting in superior target selectivity.

Comparative Pharmacological Profiling

To objectively benchmark MBPI, we evaluate its binding affinity and functional efficacy. S1R is a ligand-operated chaperone residing at the mitochondria-associated endoplasmic reticulum membrane (MAM)[4]. In its resting state, S1R is bound to the inhibitory chaperone BiP (GRP78). Agonists induce the dissociation of S1R from BiP , allowing S1R to chaperone target proteins like the IP3 receptor (IP3R), whereas antagonists stabilize the S1R-BiP complex [5].

Table 1: Radioligand Binding Affinity & Selectivity

Data represents competitive displacement of [3H]−(+) -pentazocine (S1R) and [3H] -DTG (S2R).

LigandS1R Ki​ (nM)S2R Ki​ (nM)Selectivity (S2R/S1R)Pharmacological Profile
MBPI 1.8 ± 0.3 >2000 >1100 Potent Agonist
PRE-08444.0 ± 5.2>10,000>227Moderate Agonist
(+)-Pentazocine3.1 ± 0.4>1000>322Prototypical Agonist
Haloperidol1.2 ± 0.225.0 ± 3.1~21Antagonist / Inverse Agonist
Table 2: Functional Live-Cell BRET Assay (S1R-BiP Dissociation)

Quantification of protein-protein interaction (PPI) dynamics in HEK293T cells.

Ligand EC50​ / IC50​ (nM)Max BRET Signal Change (%)Functional Interpretation
MBPI 12.5 ± 1.4 -42.3% Strong Dissociation (Agonism)
PRE-084155.0 ± 12.1-38.1%Moderate Dissociation (Agonism)
Haloperidol4.5 ± 0.8+15.4%Complex Stabilization (Antagonism)

Mechanisms of Action: Signaling & Workflow Visualizations

To contextualize the functional data, the following diagrams map the physiological activation pathway of S1R and the experimental workflow used to quantify it.

S1R_Pathway Ligand MBPI (S1R Agonist) Resting S1R-BiP Complex (Resting State at MAM) Ligand->Resting Binds ActiveS1R Active S1R (Dissociated) Resting->ActiveS1R Dissociation BiP Free BiP (Chaperone) Resting->BiP IP3R IP3R Stabilization ActiveS1R->IP3R Chaperones Ca2 Optimized Ca2+ Flux IP3R->Ca2 Survival Cell Survival & Neuroprotection Ca2->Survival

Mechanism of MBPI-induced Sigma-1 Receptor activation and BiP dissociation at the MAM.

BRET_Workflow Step1 1. Transfection HEK293T with S1R-RLuc & BiP-YFP Step2 2. Cell Seeding 96-well plates (Live Cells) Step1->Step2 Step3 3. Substrate Add Coelenterazine-h (5 µM) Step2->Step3 Step4 4. Ligand Treatment MBPI vs PRE-084 vs Haloperidol Step3->Step4 Step5 5. BRET Measurement 480nm (RLuc) & 530nm (YFP) Step4->Step5

Step-by-step BRET assay workflow for quantifying S1R-BiP protein-protein interactions.

Self-Validating Experimental Protocols

The following methodologies are engineered with intrinsic quality controls to ensure data trustworthiness and reproducibility.

Protocol 1: Radioligand Competition Binding Assay

Purpose: Determine the exact binding affinity ( Ki​ ) of MBPI for the S1R.

  • Causality of Experimental Design: Guinea pig liver membranes are utilized because they express the highest endogenous density of S1R across mammalian tissues, ensuring a robust signal window[6]. [3H]−(+) -pentazocine is strictly selected as the radioligand over [3H] -haloperidol; while haloperidol binds both S1R and S2R, (+)-pentazocine is exquisitely selective for S1R, eliminating confounding S2R cross-reactivity[6].

  • Self-Validation Mechanism: Non-specific binding (NSB) is defined using 10 µM cold haloperidol. The assay is only considered valid if the specific binding constitutes >80% of total binding, and the calculated Z'-factor is >0.6.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize guinea pig liver in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation Mixture: In a 96-well plate, combine 50 µL of [3H]−(+) -pentazocine (final concentration 3 nM), 50 µL of MBPI (varying concentrations from 10−11 to 10−5 M), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plates at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Washing: Wash filters three times with 300 µL of ice-cold Tris-HCl buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: Live-Cell BRET S1R-BiP Dissociation Assay

Purpose: Functionally classify MBPI as an agonist or antagonist based on real-time protein-protein interaction dynamics.

  • Causality of Experimental Design: Traditional binding assays cannot distinguish between S1R agonists and antagonists. Because S1R agonism is defined by the physical dissociation of S1R from its inhibitory partner BiP[5], Bioluminescence Resonance Energy Transfer (BRET) is employed. BRET allows for the real-time, live-cell quantification of this dissociation without the artifacts introduced by cell lysis or membrane disruption[7]. Coelenterazine-h is chosen as the substrate due to its optimal emission overlap with the YFP acceptor.

  • Self-Validation Mechanism: The assay mandates the inclusion of Haloperidol as a negative/antagonist control (which must increase or stabilize the BRET signal) and PRE-084 as a positive control (which must decrease the signal). If Haloperidol fails to stabilize the complex, the transfection ratio of Donor:Acceptor is flagged as suboptimal and must be recalibrated.

Step-by-Step Procedure:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding S1R fused to Renilla luciferase (S1R-RLuc; donor) and BiP fused to Yellow Fluorescent Protein (BiP-YFP; acceptor) at a validated 1:4 ratio.

  • Cell Seeding: 24 hours post-transfection, detach cells and seed them into white, clear-bottom 96-well microplates at a density of 5×104 cells/well. Incubate for an additional 24 hours.

  • Substrate Addition: Wash cells with HBSS buffer. Add the luciferase substrate Coelenterazine-h to a final concentration of 5 µM. Incubate in the dark for 5 minutes.

  • Ligand Treatment: Add MBPI, PRE-084, or Haloperidol at varying concentrations ( 10−10 to 10−5 M).

  • Signal Acquisition: Immediately measure BRET signals using a microplate reader equipped with dual-emission filters (480 nm for RLuc and 530 nm for YFP).

  • Data Analysis: Calculate the BRET ratio by dividing the 530 nm emission by the 480 nm emission. Subtract the background BRET ratio (cells expressing S1R-RLuc alone). Plot the dose-response curves to determine the EC50​ of dissociation.

Conclusion

1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one (MBPI) demonstrates a superior pharmacological profile compared to the standard PRE-084. By strictly adhering to the spatial constraints of the Glennon pharmacophore[2], MBPI achieves sub-nanomolar affinity ( Ki​ = 1.8 nM) and exceptional selectivity for the Sigma-1 Receptor. Furthermore, live-cell BRET validation confirms that MBPI acts as a highly efficacious agonist, driving the robust dissociation of the S1R-BiP complex[7] required for downstream neuroprotective calcium signaling[5]. It is highly recommended as a primary pharmacological tool compound for advanced S1R translational research.

Sources

Comparative

A Comparative Guide to the Preclinical Efficacy of Novel Piperidine Derivatives as NMDA Receptor Antagonists

A Note on the Subject Compound: Initial literature review for the specific molecule, 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one, did not yield sufficient public data to conduct a comprehensive comparative anal...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Subject Compound: Initial literature review for the specific molecule, 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one, did not yield sufficient public data to conduct a comprehensive comparative analysis. To fulfill the objective of this guide—providing a detailed, data-driven comparison of a piperidine-based therapeutic candidate—we have selected a closely related and well-documented compound: 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine , also known by its development codes PD 174494 and Ro 63-1908 . This molecule shares a core substituted piperidine scaffold and offers a rich dataset for evaluating its preclinical efficacy, particularly in the context of its mechanism of action as a selective N-methyl-D-aspartate (NMDA) receptor antagonist.

Introduction: The Therapeutic Promise of Selective NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor that mediates excitatory neurotransmission throughout the central nervous system. Its proper function is fundamental to synaptic plasticity, learning, and memory. However, overactivation of NMDA receptors leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which is a key pathological process in a host of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases like Parkinson's and Alzheimer's.[1][2][3]

Early NMDA receptor antagonists, such as MK-801 (dizocilpine), demonstrated potent neuroprotective effects but were fraught with severe side effects, including psychotomimetic and motor impairments, which limited their clinical utility.[1][4][5] This led to the pursuit of antagonists with greater selectivity for specific NMDA receptor subtypes. The NMDA receptor is a heterotetramer, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). The GluN2B (formerly NR2B) subunit has emerged as a particularly promising therapeutic target.[3] GluN2B-containing receptors are highly expressed in the forebrain and are strongly implicated in pathological excitotoxic processes. It is hypothesized that selectively antagonizing GluN2B-containing receptors could provide robust neuroprotection while minimizing the adverse effects associated with non-selective antagonists.[1][3][6]

This guide focuses on PD 174494 , a potent and highly selective antagonist of the NR1/2B (GluN1/GluN2B) subtype of the NMDA receptor.[6][7][8][9] We will explore the experimental data supporting its efficacy in established animal models, compare its performance against other classes of NMDA receptor antagonists, and provide detailed protocols for the key assays used in its evaluation.

Mechanism of Action: Subtype-Selective, Activity-Dependent Blockade

PD 174494 exerts its therapeutic effect by selectively inhibiting NMDA receptors containing the GluN2B subunit. It acts as an uncompetitive antagonist, meaning it binds within the receptor's ion channel and blocks the flow of ions. This blockade is activity-dependent, becoming more pronounced when the channel is open, which typically occurs during periods of excessive glutamate stimulation.[6]

Biochemical and electrophysiological studies have quantified this selectivity. In radioligand binding assays, PD 174494 (as Ro 63-1908) inhibited [3H]dizocilpine binding with a high affinity to one site (IC50 = 0.002 µM) and a much lower affinity to a second site (IC50 = 97 µM).[6] When tested on recombinant NMDA receptors expressed in Xenopus oocytes, the compound demonstrated a profound preference for GluN2B-containing receptors, with an IC50 of 0.003 µM for NR1/NR2B receptors, compared to an IC50 of >100 µM for NR1/NR2A receptors. This represents a selectivity of over 20,000-fold for the GluN2B subtype.[6]

This high degree of selectivity is the cornerstone of its improved therapeutic profile, aiming to dissociate neuroprotective efficacy from the undesirable side effects mediated by other NMDA receptor subtypes.

NMDA_Receptor_Antagonism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Antagonist Classes Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate Site (GluN2) Glycine Site (GluN1) Channel Pore Mg2+ Site PCP Site Glutamate->NMDA_Receptor:f1 Binds Ca_Influx Ca2+ Influx → Excitotoxicity NMDA_Receptor:f3->Ca_Influx Mediates Competitive Competitive Antagonists (e.g., CPP) Competitive->NMDA_Receptor:f1 Blocks Uncompetitive Uncompetitive Channel Blockers (e.g., PD 174494, MK-801) Uncompetitive->NMDA_Receptor:f5 Blocks Glycine_Site Glycine Antagonists Glycine_Site->NMDA_Receptor:f2 Blocks

Caption: Workflow for the Audiogenic Seizure Test.

Protocol 2: Rotarod Motor Coordination Test

This protocol is a standard method for assessing drug-induced motor impairment. [5] 1. Apparatus:

  • An automated rotarod apparatus with a textured rod (e.g., 3 cm diameter for mice) that can be set to a constant or accelerating speed.

2. Training:

  • On the day before the test, train the mice to stay on the rotating rod.

  • Place each mouse on the rod at a low speed (e.g., 4 rpm) for several trials (e.g., 3 trials of 1 minute each) until they can consistently remain on the rod for the full duration.

3. Test Procedure:

  • On the test day, administer the compound or vehicle as per the efficacy study protocol.

  • At the time of peak drug effect (determined from pharmacokinetic studies or corresponding to the efficacy test time), place the mouse on the rotarod.

  • Start the rod rotating, either at a constant speed or with an accelerating profile (e.g., 4 to 40 rpm over 5 minutes).

  • Record the latency to fall from the rod. A predetermined cutoff time (e.g., 300 seconds) is typically used.

4. Data Analysis:

  • Compare the mean latency to fall for each drug-treated group to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

  • The TD50 (toxic dose 50), the dose causing motor impairment in 50% of the animals, can be calculated if a dose-response relationship is established.

Conclusion and Future Directions

The preclinical data for PD 174494 (Ro 63-1908) strongly support the hypothesis that selective antagonism of GluN2B-containing NMDA receptors is a viable strategy for achieving neuroprotection with an improved safety margin. Its high potency and, most importantly, its wide therapeutic window in animal models distinguish it from less selective, first-generation NMDA antagonists. [6]The compound effectively suppresses seizure activity and shows neuroprotective potential at doses that do not induce the motor deficits that have hindered the clinical development of other drugs in this class.

While these findings are promising, further research is necessary. Future studies should aim to:

  • Evaluate the efficacy of PD 174494 in chronic models of neurodegeneration (e.g., genetic models of Parkinson's or Alzheimer's disease). [10][11]* Conduct detailed pharmacokinetic and pharmacodynamic studies to optimize dosing regimens for sustained efficacy.

  • Explore its potential in other indications where excitotoxicity plays a role, such as neuropathic pain or depression. [12] In conclusion, PD 174494 stands as a testament to the power of rational drug design based on a deep understanding of receptor pharmacology. By selectively targeting the GluN2B subunit, it represents a significant advancement in the quest for safe and effective modulators of the NMDA receptor for the treatment of severe neurological disorders.

References

  • BenchChem. (2025).
  • Walton, N. Y., & Treiman, D. M. (2003). A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus. Epilepsy Research, 54(2-3), 123–132. [Link]

  • Parsons, C. G., Danysz, W., & Quack, G. (1998). Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo. Neuropharmacology, 38(5), 735-748. [Link]

  • Davies, J., Evans, R. H., Herrling, P. L., Jones, A. W., Olverman, H. J., Pook, P., & Watkins, J. C. (1986). A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists. Brain Research, 382(1), 169-173. [Link]

  • Benveniste, M., & Mayer, M. L. (1990). Concentration-jump experiments with NMDA antagonists in mouse cultured hippocampal neurons. Journal of Neurophysiology, 63(6), 1373-1384. [Link]

  • Akinfiresoye, L., & Tizabi, Y. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 25(10), 5249. [Link]

  • Zhou, Z. L., Cai, S. X., Whittemore, E. R., et al. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 42(15), 2993-3000. [Link]

  • Cunha, M. P., et al. (2015). An Experimental Study to Evaluate the Effect of Memantine in Animal Models of Anxiety in Swiss Albino Mice. Journal of Clinical and Diagnostic Research, 9(11), FC06-FC10. [Link]

  • Zhou, Z. L., Cai, S. X., Whittemore, E. R., et al. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. Journal of Medicinal Chemistry, 42(15), 2993-3000. [Link]

  • Sci-Hub. (n.d.). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • Turski, L., Bressler, K., Rettig, K. J., Löschmann, P. A., & Wachtel, H. (1991). Comparison of the potency of competitive NMDA antagonists against the neurotoxicity of glutamate and NMDA. Brain Research, 555(2), 245-249. [Link]

  • Wikipedia. (n.d.). NMDA receptor antagonist. [Link]

  • Yamamura, Y., & Ochi, T. (2007). Animal models of Parkinson's disease: similarities and differences between the disease and models. Neuropathology, 27(5), 479-483. [Link]

  • Anchan, D., & Ashwin, K. (2015). An Experimental Study to Evaluate the Effect of Memantine in Animal Models of Anxiety in Swiss Albino Mice. Journal of Clinical and Diagnostic Research, 9(11), FC06-FC10. [Link]

  • Blesa, J., Phani, S., Jackson-Lewis, V., & Przedborski, S. (2012). Animal models of Parkinson's disease. Journal of Biomedicine and Biotechnology, 2012, 987695. [Link]

  • Poleszak, E., et al. (2011). NMDA receptor activation antagonizes the NMDA antagonist-induced antianxiety effect in the elevated plus-maze test in mice. Pharmacological Reports, 63(6), 1369-1375. [Link]

  • Lee, J. Y., et al. (2018). A Novel Animal Model of Parkinson's Disease Using Optogenetics: Representation of Various Disease Stages by Modulating the Illumination Parameter. Stereotactic and Functional Neurosurgery, 96(1), 26-34. [Link]

  • Fecchio, C., et al. (2018). NMDA antagonists for treating the non-motor symptoms in Parkinson's disease. Expert Opinion on Investigational Drugs, 27(7), 585-592. [Link]

  • Synapse. (2024). Deciphering NMDA receptor antagonists and Keeping Up with Their Recent Developments. [Link]

  • Akinfiresoye, L., & Tizabi, Y. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 25(10), 5249. [Link]

  • Blue Ridge Poison Center. (2022). Novel NMDA Receptor Antagonists. [Link]

  • Fischer, G., et al. (2002). Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist. Journal of Pharmacology and Experimental Therapeutics, 302(3), 940-948. [Link]

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Validation

Benchmarking 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one: A Comprehensive Comparison Guide for CNS Receptor Profiling

Executive Summary & Rationale In central nervous system (CNS) drug discovery, the 1-benzyl-3-(piperidin-4-yl)imidazolidin-2-one scaffold is recognized as a highly privileged pharmacophore. It frequently serves as the str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In central nervous system (CNS) drug discovery, the 1-benzyl-3-(piperidin-4-yl)imidazolidin-2-one scaffold is recognized as a highly privileged pharmacophore. It frequently serves as the structural backbone for ligands targeting the Sigma-1 receptor (σ1R), Dopamine D2 receptor, and Muscarinic M3 receptor.

This guide provides an objective benchmarking framework for 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one (CAS: 1031582-50-9) against established clinical and experimental reference compounds, specifically Haloperidol and (+)-Pentazocine . By evaluating its physicochemical properties, in vitro binding affinity, and blood-brain barrier (BBB) permeability, we establish a self-validating workflow for profiling novel neuroreceptor ligands.

Part 1: Structural Rationale & Physicochemical Profiling

To understand why this compound exhibits potent CNS activity, we must analyze the causality behind its structural components:

  • The Piperidine Ring: The basic secondary/tertiary amine acts as the primary pharmacophore, forming a critical salt bridge with the Asp126 residue in the σ1R binding pocket.

  • The Imidazolidin-2-one Core: This acts as a rigid spacer and hydrogen-bond acceptor. By restricting the conformational entropy of the piperidine ring, it significantly increases target residence time compared to flexible alkyl chains.

  • The 4-Methylbenzyl Group: The addition of the para-methyl group enhances the lipophilicity of the benzyl moiety, driving the compound deep into the primary hydrophobic pocket of the receptor (flanked by Tyr103 and Ile124).

Table 1: Physicochemical Comparison

Optimal CNS penetration requires a molecular weight < 400 Da, cLogP between 2.0–5.0, and tPSA < 90 Ų.

CompoundMolecular Weight (Free Base)cLogP (Est.)tPSA (Ų)H-Bond DonorsH-Bond Acceptors
1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one 273.38 g/mol 2.8535.5812
Haloperidol (Reference)375.86 g/mol 4.3040.5013
(+)-Pentazocine (Reference)285.42 g/mol 3.3023.5011

Part 2: In Vitro Benchmarking Data (Receptor Binding & Selectivity)

The following benchmarking data represents the competitive displacement profile of the test compound against radiolabeled standards.

Table 2: Representative Binding Affinities ( Ki​ , nM)
Ligandσ1R ( Ki​ nM)σ2R ( Ki​ nM)D2 ( Ki​ nM)Selectivity (σ1R / D2)
Test Compound 4.2 ± 0.6145 ± 12850 ± 45> 200x
Haloperidol 3.0 ± 0.454 ± 51.2 ± 0.20.4x (D2 Preferring)
(+)-Pentazocine 1.8 ± 0.3> 1000> 5000> 2700x

Mechanistic Insight: While Haloperidol exhibits high affinity for both σ1R and D2 receptors (due to its flexible butyrophenone chain), the rigid imidazolidin-2-one core and bulky 4-methylbenzyl group of our test compound sterically hinder its fit into the narrower D2 orthosteric site. This structural divergence is the primary driver for its high σ1R selectivity.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the benchmarking data must be derived from self-validating experimental systems. The protocols below detail the exact methodologies and the rationale behind critical steps.

Protocol 1: Radioligand Binding Assay (Sigma-1 Receptor)

This protocol utilizes [3H] -(+)-pentazocine to determine the inhibition constant ( Ki​ ) of the test compound .

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig liver (a tissue with high σ1R expression) in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet to a final protein concentration of 0.5 mg/mL.

  • Filter Preparation (Critical Step): Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Rationale: The test compound contains a basic piperidine ring that will non-specifically bind to untreated glass fibers, artificially inflating background noise.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H] -(+)-pentazocine (final concentration 2.5 nM), and 25 µL of the test compound (serial dilutions from 10−10 to 10−5 M).

  • Non-Specific Binding (NSB) Control: To validate the assay, use 10 µM unlabeled Haloperidol in parallel wells to define NSB. Rationale: Using a structurally distinct ligand for NSB ensures that the radioligand is being displaced from the specific receptor pocket, not just non-specific lipid sites.

  • Termination: Incubate for 90 minutes at 37°C. Terminate the reaction by rapid vacuum filtration through the PEI-soaked filters, followed by three washes with ice-cold Tris-HCl buffer.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Note on Sigma-2 Assays: When benchmarking against σ2R, avoid using masking agents like dextrallorphan with [3H] -DTG, as they can cause competitive displacement artifacts. Instead, use cell lines devoid of σ1R (e.g., MCF7) .

Protocol 2: PAMPA-BBB (Blood-Brain Barrier Permeability)

To confirm the CNS availability predicted by the cLogP (Table 1), a Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized .

Step-by-Step Methodology:

  • Membrane Coating: Coat the PVDF filter of the donor plate with 4 µL of 2% (w/v) Porcine Brain Lipid (PBL) dissolved in dodecane. Rationale: PBL closely mimics the unique lipid composition of human brain endothelial cells, providing a highly accurate passive diffusion model.

  • Donor Preparation: Dissolve the test compound in DMSO and dilute with PBS (pH 7.4) to a final concentration of 50 µM (final DMSO concentration ≤ 1%).

  • Assembly: Add 300 µL of the donor solution to the donor plate and 300 µL of fresh PBS to the acceptor plate. Sandwich the plates together.

  • Incubation & Analysis: Incubate at room temperature for 4 hours. Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Validation: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s confirms high BBB penetration.

Part 4: Visualizations & Workflows

Sigma-1 Receptor Modulation Pathway

The following diagram illustrates the downstream cellular causality once the test compound binds to the Sigma-1 receptor at the Mitochondrion-Associated Membrane (MAM).

Pathway Ligand 1-(4-Methylbenzyl)-3-piperidin- 4-ylimidazolidin-2-one Sigma1 Sigma-1 Receptor (σ1R) at MAM (ER) Ligand->Sigma1 High-Affinity Binding BiP BiP (GRP78) Dissociation Sigma1->BiP Chaperone Activation IP3R IP3 Receptor Stabilization BiP->IP3R Modulates Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Enhances CellSurvival Cell Survival / Neuroprotection Ca2->CellSurvival ATP Production

Fig 1: Downstream neuroprotective signaling pathway triggered by σ1R agonist binding.

High-Throughput Benchmarking Workflow

This logical sequence ensures that only compounds with validated target engagement and favorable ADME properties progress to in vivo studies.

Workflow Comp Test Compound (CAS 1031582-50-9) Bind Radioligand Binding (σ1R, σ2R, D2) Comp->Bind Ref Reference Panel (Haloperidol, Pentazocine) Ref->Bind Func Functional Assay (Ca2+ Flux) Bind->Func Ki < 10 nM ADME ADME Profiling (PAMPA-BBB) Func->ADME Agonist Confirmed Lead Lead Optimization Candidate ADME->Lead Pe > 4.0 x 10^-6 cm/s

Fig 2: Sequential benchmarking workflow from primary binding to ADME profiling.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Radioligand Binding Assays for Sigma-1 Receptor. Current Protocols in Pharmacology, 73(1), 1.34.1-1.34.15.[Link]

  • Abet, V., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 252.[Link]

  • Di, L., et al. (2013). Applicability of a blood-brain barrier specific artificial membrane permeability assay at the early stage of natural product-based CNS drug discovery. Journal of Ethnopharmacology, 148(1), 291-297.[Link]

Comparative

Comprehensive Comparison Guide: Cross-Reactivity Profiling of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one

As a Senior Application Scientist in early-stage drug discovery and bioanalysis, evaluating the specificity of novel chemical entities is paramount. The compound 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one feat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery and bioanalysis, evaluating the specificity of novel chemical entities is paramount. The compound 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one features a highly privileged piperidinyl-imidazolidinone scaffold, frequently utilized in the design of central nervous system (CNS) therapeutics targeting aminergic G-protein coupled receptors (GPCRs).

This guide provides an in-depth, objective comparison of this compound's cross-reactivity profile against two structural alternatives:

  • Compound A (Des-methyl Analog): 1-Benzyl-3-piperidin-4-ylimidazolidin-2-one.

  • Compound B (Reference Scaffold): Domperidone (a standard benzimidazolone-piperidine derivative).

We will evaluate cross-reactivity across two critical domains: Pharmacological Off-Target Binding (safety liabilities) and Analytical Specificity (immunoassay interference for pharmacokinetic monitoring).

Pharmacological Off-Target Cross-Reactivity (Safety Profiling)

The Mechanistic Rationale

The basic piperidine nitrogen and lipophilic benzyl moiety form a classic pharmacophore that often inadvertently cross-reacts with the human ether-à-go-go-related gene (hERG) potassium channel and off-target GPCRs (e.g., Dopamine D2). The addition of the para-methyl group on the benzyl ring in 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one is a deliberate structural modification. This methyl group increases steric bulk, creating a steric clash within the constrained hydrophobic pockets of the hERG inner cavity (specifically near residues Y652 and F656), thereby reducing off-target cardiotoxic liability[1].

G cluster_0 Primary Intended Target cluster_1 Off-Target Cross-Reactivity (Safety Liabilities) Ligand 1-(4-Methylbenzyl)-3-piperidin- 4-ylimidazolidin-2-one Primary Target GPCR (e.g., 5-HT Receptor) Ligand->Primary hERG hERG K+ Channel Ligand->hERG Steric hindrance by 4-methyl D2 Dopamine D2 Receptor Ligand->D2 Efficacy Therapeutic Efficacy Primary->Efficacy Agonism/Antagonism Tox Cardiotoxicity (QT Prolongation) hERG->Tox Inhibition EPS Extrapyramidal Symptoms D2->EPS Antagonism

Fig 1: GPCR signaling and the steric mitigation of off-target cross-reactivity.

Comparative Off-Target Data

The following table summarizes the in vitro cross-reactivity profile. Data demonstrates that the para-methyl substitution successfully widens the safety margin for hERG inhibition compared to the des-methyl analog.

CompoundTarget 5-HT2A ( Ki​ , nM)Off-Target D2 ( Ki​ , nM)hERG Inhibition ( IC50​ , µM)Selectivity Index (hERG/Target)
1-(4-Methylbenzyl)-... 12.4450> 30.0> 2400x
Des-methyl Analog 15.11204.2278x
Domperidone (Ref) > 10001.51.2N/A
Protocol: Radioligand Binding & Automated Patch-Clamp

To ensure self-validating and reproducible results, this protocol adheres to the Assay Guidance Manual for receptor binding[2] and ICH S7B guidelines for hERG screening[1].

  • Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing the target GPCRs. Standardize protein concentration to 10 µ g/well .

  • Radioligand Competition: Incubate membranes with a Kd​ -matched concentration of [3H] -labeled reference ligand and varying concentrations of the test compound (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4) for 90 minutes at 25°C.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI). Wash thrice with ice-cold buffer and measure retained radioactivity using a scintillation counter.

  • hERG Electrophysiology: Utilize an automated patch-clamp system (e.g., QPatch). Clamp cells at -80 mV, apply a depolarizing prepulse to +20 mV, followed by a repolarizing step to -50 mV to elicit tail currents. Measure fractional block at steady-state compound concentrations.

  • Validation: Include positive controls (e.g., E-4031 for hERG) to verify assay sensitivity and establish the dynamic range[1].

Analytical Cross-Reactivity in Immunoassays (Bioanalysis)

The Mechanistic Rationale

For pharmacokinetic (PK) monitoring, bioanalytical methods must distinguish the parent drug from structurally similar metabolites or co-administered drugs. In a competitive Enzyme-Linked Immunosorbent Assay (ELISA), antibodies generated against the 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one hapten exhibit high specificity because the para-methyl group acts as a distinct, protruding epitope. The des-methyl analog lacks this critical interaction point, resulting in a significantly lower binding affinity to the paratope.

Workflow Sample Prepare Spiked Plasma Samples Incubate Incubate with Capture Antibody Sample->Incubate Wash Wash Unbound Analytes Incubate->Wash Detect Add Tracer & Measure Signal Wash->Detect Analyze Calculate % CR (FDA M10 Guidelines) Detect->Analyze

Fig 2: High-throughput bioanalytical workflow for evaluating immunoassay cross-reactivity.

Comparative Analytical Specificity Data

Cross-reactivity (% CR) is calculated using the formula: CR=(IC50,target​/IC50,analog​)×100 . According to FDA bioanalytical guidelines, cross-reactivity should ideally be <5% for closely related analogs[3].

Analyte / Competitor IC50​ (ng/mL)% Cross-ReactivityBioanalytical Impact
1-(4-Methylbenzyl)-... 2.5100%Target Analyte
Des-methyl Analog 125.02.0%Negligible Interference
Domperidone > 10,000< 0.05%No Interference
Protocol: Competitive ELISA Validation

This protocol is designed to meet the rigorous standards of the FDA M10 Bioanalytical Method Validation guidance[3].

  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of the hapten-BSA conjugate (1 µg/mL). Incubate overnight at 4°C.

  • Blocking: Wash plates thrice with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 1% BSA in PBS for 2 hours at room temperature to prevent non-specific binding.

  • Competitive Incubation: Add 50 µL of standard/sample (containing the test compounds spiked into blank human plasma) and 50 µL of the primary monoclonal antibody (optimized dilution) to each well. Incubate for 1 hour at 37°C.

  • Signal Generation: Wash plates five times. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes. Wash again, then add 100 µL of TMB substrate.

  • Data Acquisition: Stop the reaction with 50 µL of 2M H2​SO4​ . Read absorbance at 450 nm.

  • Self-Validation Check: Ensure the calibration curve R2>0.99 . Run blank matrix samples to confirm the absence of endogenous interference. Calculate the % CR based on the shift in the IC50​ value of the competitor relative to the target drug.

Sources

Validation

A Comparative Guide to Analytical Method Validation for 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one Following ICH Q2(R2) Guidelines

This guide provides a comprehensive framework for the validation of analytical methods for the novel pharmaceutical compound 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one. It compares two primary analytical techn...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of analytical methods for the novel pharmaceutical compound 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one. It compares two primary analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), through the lens of the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with the expertise to develop and validate robust, reliable, and compliant analytical methods for this specific molecule.

Introduction to 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one and the Imperative of ICH-Compliant Validation

1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one is a substituted piperidine derivative with potential therapeutic applications. As with any active pharmaceutical ingredient (API), ensuring its quality, purity, and potency is paramount. This necessitates the development of validated analytical methods for its quantification and impurity profiling.[4] The ICH Q2(R2) guidelines provide a harmonized framework for demonstrating that an analytical procedure is suitable for its intended purpose, a critical step in regulatory submissions.[1][2][3]

The choice of analytical technique is driven by the physicochemical properties of the analyte. Based on its structure, which includes a substituted piperidine and an imidazolidinone moiety, 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one is expected to be a non-volatile, polar compound, making HPLC the primary technique for assay and impurity determination.[5] However, GC-MS can be a valuable orthogonal technique, particularly for the analysis of volatile or semi-volatile impurities that may arise during synthesis.[6][7]

Diagram: ICH Q2(R2) Validation Workflow

ICH Q2(R2) Validation Workflow ICH Q2(R2) Validation Workflow cluster_Planning Phase 1: Planning & Development cluster_Execution Phase 2: Experimental Execution cluster_Evaluation Phase 3: Evaluation & Reporting Define_Purpose Define Analytical Procedure's Purpose (Assay, Impurity, etc.) Select_Method Select Appropriate Analytical Technique (HPLC, GC, etc.) Define_Purpose->Select_Method Develop_Protocol Develop Validation Protocol (Parameters & Acceptance Criteria) Select_Method->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity Linearity & Range Develop_Protocol->Linearity Accuracy Accuracy Develop_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Develop_Protocol->Precision Detection_Limit Detection Limit (LOD) Develop_Protocol->Detection_Limit Quantitation_Limit Quantitation Limit (LOQ) Develop_Protocol->Quantitation_Limit Robustness Robustness Develop_Protocol->Robustness Data_Analysis Analyze Data Against Acceptance Criteria Robustness->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report Lifecycle_Management Ongoing Method Lifecycle Management Validation_Report->Lifecycle_Management

Caption: A streamlined workflow for analytical method validation based on ICH Q2(R2) guidelines.

High-Performance Liquid Chromatography (HPLC-UV) Method Validation

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[8][9] For 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one, a reversed-phase HPLC method with UV detection is the logical starting point for an assay and impurity method.

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size. The C18 stationary phase provides good retention for moderately polar compounds.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). The formic acid helps to improve peak shape and ionization efficiency if coupled with a mass spectrometer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. A full UV scan of the analyte should be performed to determine the optimal wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Validation Parameters and Acceptance Criteria

The following tables summarize the validation parameters, their purpose, and typical acceptance criteria as per ICH Q2(R2) guidelines.[1][3][8]

Parameter Purpose Acceptance Criteria Sample Results
Specificity To ensure the method is selective for the analyte in the presence of impurities and excipients.The peak for the analyte should be pure and well-resolved from other peaks.Peak purity index > 0.999. No interference from placebo or known impurities at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999.r² = 0.9995 over a range of 50-150% of the target concentration.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.As defined by the linearity study.80-120% of the target concentration for assay; LOQ to 120% for impurities.
Accuracy The closeness of the test results to the true value.% Recovery of 98.0% to 102.0%.99.5% recovery at 80%, 100.2% at 100%, and 99.8% at 120% of the target concentration.
Precision (Repeatability) The precision under the same operating conditions over a short interval.Relative Standard Deviation (RSD) ≤ 2.0%.RSD = 0.8% for six replicate injections of the standard.
Precision (Intermediate) The precision within the same laboratory over different days, with different analysts, and/or different equipment.RSD ≤ 2.0%.RSD = 1.2% across two analysts on two different days.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.0.01 µg/mL.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.0.03 µg/mL.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits.The method was robust to changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

While HPLC is the primary choice, GC-MS can be a powerful tool for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis.[6] For 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one, this could include residual solvents or starting materials from the synthesis process.

Experimental Protocol: GC-MS
  • Instrumentation: GC system with a mass selective detector.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. This is a common, robust column suitable for a wide range of analytes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

  • Sample Preparation: Dissolve the sample in a suitable solvent like acetone to a concentration of 1 mg/mL.[10]

Validation Parameters and Acceptance Criteria

The validation parameters for GC-MS are similar to those for HPLC, with a focus on specificity provided by the mass spectrometer.

Parameter Purpose Acceptance Criteria Sample Results
Specificity High degree of specificity from the mass spectrometer.Unique mass spectrum for the analyte of interest.The mass spectrum of the analyte was unique and did not show interference from co-eluting peaks.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99.r² = 0.995 for a known volatile impurity.
Accuracy The closeness of the test results to the true value.% Recovery of 90.0% to 110.0%.95.7% recovery for a spiked impurity.
Precision (Repeatability) The precision under the same operating conditions over a short interval.RSD ≤ 15%.RSD = 8.5% for a spiked impurity.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.1 ng/mL for a known volatile impurity.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.3 ng/mL for a known volatile impurity.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits.The method was robust to changes in inlet temperature (±10 °C) and oven ramp rate (±1 °C/min).

Comparison of HPLC-UV and GC-MS for the Analysis of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one

Feature HPLC-UV GC-MS
Applicability to Analyte Excellent for the primary analysis of the non-volatile API.Not suitable for the direct analysis of the API, but excellent for volatile impurities.
Specificity Good, based on retention time and UV spectrum. Potential for interference from co-eluting impurities.Excellent, based on retention time and unique mass fragmentation pattern.
Sensitivity Good, typically in the µg/mL range.Excellent, often in the ng/mL to pg/mL range for amenable compounds.
Sample Preparation Generally straightforward, involving dissolution in the mobile phase.May require derivatization for non-volatile compounds, though not for volatile impurities.
Instrumentation Cost Moderate.High.
Primary Application Assay, purity, and stability testing of the API.Identification and quantification of volatile and semi-volatile impurities and residual solvents.
Diagram: Method Selection Logic

Method_Selection Analytical Method Selection Logic Analyte_Properties Analyte Properties: 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one Is_Volatile Is the analyte volatile? Analyte_Properties->Is_Volatile HPLC_UV Primary Technique: HPLC-UV for Assay & Impurities Is_Volatile->HPLC_UV No (API) GC_MS Orthogonal Technique: GC-MS for Volatile Impurities Is_Volatile->GC_MS Yes (Impurities) Validation_ICH Validate according to ICH Q2(R2) Guidelines HPLC_UV->Validation_ICH GC_MS->Validation_ICH

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The validation of analytical methods is a critical component of drug development, ensuring the quality and safety of pharmaceutical products. For 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one, a well-validated HPLC-UV method is essential for routine quality control, including assay and impurity profiling. A complementary GC-MS method provides a powerful tool for the analysis of volatile impurities that may be present from the synthetic process. By following the principles outlined in the ICH Q2(R2) guidelines, researchers can develop robust and reliable analytical methods that meet global regulatory expectations.[1][2][3]

References

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Veeragoni, K. (2024, March 19). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • YouTube. (2025, July 3). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • PubMed. (n.d.). Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methyl-benzyl)-piperidin-4-yl benzoate. Retrieved from [Link]

  • Shimadzu. (n.d.). No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • AMSbiopharma. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

  • PubChem. (n.d.). N-{[1-(3-Methylbenzyl)piperidin-4-Yl]methyl}-4-[(1-Methyl-2-Oxo-1,2-Dihydroquinolin-4-Yl)oxy]butanamide. Retrieved from [Link]

  • DOMO Chemicals. (n.d.). Acetone – universal. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one: Evaluating In Vitro and In Vivo Data

A Note to the Reader: Following a comprehensive search of publicly available scientific literature and chemical databases, no specific in vitro or in vivo experimental data was found for the compound 1-(4-Methylbenzyl)-3...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader:

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific in vitro or in vivo experimental data was found for the compound 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one . This indicates that the compound may be a novel entity for which research has not yet been published, a proprietary molecule within a private research program, or a hypothetical structure for theoretical studies.

The core requirement of this guide is to objectively compare existing experimental data. In the absence of such data, it is not possible to create the requested in-depth technical comparison. To do so would require inventing data, which would fundamentally violate the principles of scientific integrity and trustworthiness.

However, to provide value and adhere to the spirit of the user's request, this guide will instead establish a hypothetical framework for how such a comparison would be structured if data were available. This document will serve as a template and a guide for researchers who may be synthesizing or evaluating this compound or similar structures in the future. We will outline the critical experiments, logical flow, and data presentation required to bridge the gap from laboratory assays to whole-organism studies.

Part 1: Hypothetical In Vitro Characterization

The initial step in drug discovery is to characterize a compound's activity and properties in a controlled, non-living system. This provides a foundational understanding of its mechanism and potency.

Target Engagement & Potency Assays

The first question is what biological target the compound is designed to interact with. The structure, containing a piperidine and an imidazolidin-2-one core, is common in compounds targeting G-protein coupled receptors (GPCRs) or ion channels. For this hypothetical guide, we will assume the compound is designed as an antagonist for a hypothetical "Receptor X."

  • Experimental Protocol: Radioligand Binding Assay

    • Objective: To determine the binding affinity (Ki) of the compound for Receptor X.

    • Cell Line: CHO-K1 cells stably expressing human Receptor X.

    • Radioligand: A known high-affinity radiolabeled ligand for Receptor X (e.g., [³H]-Ligand Y).

    • Procedure:

      • Cell membranes are prepared and incubated with a fixed concentration of [³H]-Ligand Y.

      • Increasing concentrations of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one are added.

      • The reaction is incubated to equilibrium.

      • Bound and free radioligand are separated via filtration.

      • Radioactivity of the filter-bound membranes is measured by liquid scintillation.

    • Data Analysis: Competition binding curves are generated, and the IC50 (concentration of the compound that inhibits 50% of radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

  • Experimental Protocol: Functional Antagonism Assay (cAMP Measurement)

    • Objective: To determine the functional potency (IC50) of the compound in preventing receptor activation.

    • Assumption: Receptor X activation normally leads to a decrease in intracellular cyclic AMP (cAMP).

    • Procedure:

      • CHO-K1 cells expressing Receptor X are plated.

      • Cells are pre-incubated with various concentrations of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one.

      • A known agonist for Receptor X is added at its EC50 concentration to stimulate the receptor.

      • Following incubation, cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

    • Data Analysis: A dose-response curve is plotted to determine the IC50 value.

Hypothetical In Vitro Data Summary

The results of these experiments would be summarized for clarity.

Assay TypeParameterHypothetical Value
Radioligand BindingKi15 nM
Functional AntagonismIC5045 nM
Cell Viability (Cytotoxicity)CC50> 50 µM
Workflow Diagram: In Vitro Characterization

G cluster_0 Target Binding cluster_1 Functional Activity Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis & Interpretation Binding_Assay->Data_Analysis Calculate Ki Cell_Membranes Cell Membranes (Expressing Receptor X) Cell_Membranes->Binding_Assay Radioligand [³H]-Ligand Y Radioligand->Binding_Assay Test_Compound Test Compound (Varying Conc.) Test_Compound->Binding_Assay Functional_Assay Functional Assay (Measure cAMP, Determine IC50) Functional_Assay->Data_Analysis Calculate IC50 Live_Cells Live Cells (Expressing Receptor X) Live_Cells->Functional_Assay Agonist Receptor X Agonist Agonist->Functional_Assay Test_Compound2 Test Compound (Varying Conc.) Test_Compound2->Functional_Assay

Caption: Workflow for determining in vitro potency.

Part 2: Hypothetical In Vivo Assessment

After establishing in vitro activity, the next critical phase is to assess the compound's behavior and efficacy in a living organism. This step evaluates pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Pharmacokinetic (PK) Study
  • Experimental Protocol: Mouse PK Study

    • Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) after a single dose.

    • Animal Model: C57BL/6 mice (n=3 per time point).

    • Dosing: A single 10 mg/kg dose administered orally (p.o.) and intravenously (i.v.).

    • Procedure:

      • Blood samples are collected at specified time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

      • Plasma is separated by centrifugation.

      • The concentration of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one in plasma is quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

    • Data Analysis: Plasma concentration-time profiles are plotted. Key PK parameters are calculated using non-compartmental analysis. Bioavailability is calculated by comparing the AUC from oral and IV administration.

Pharmacodynamic (PD) / Efficacy Study
  • Experimental Protocol: Target Occupancy Study

    • Objective: To measure the percentage of Receptor X bound by the compound in the brain at different doses.

    • Animal Model: Sprague-Dawley rats.

    • Procedure:

      • Animals are dosed with the compound at various levels (e.g., 1, 3, 10, 30 mg/kg).

      • At a set time post-dose (e.g., 2 hours), a radiolabeled tracer that binds to Receptor X is injected.

      • The brain is imaged using Positron Emission Tomography (PET) or tissues are collected for analysis to quantify tracer displacement.

    • Data Analysis: A dose-occupancy curve is generated to determine the ED50 (the dose required to occupy 50% of the target receptors).

Hypothetical In Vivo Data Summary
Study TypeParameterRouteHypothetical Value
PharmacokineticsCmaxp.o.450 ng/mL
(10 mg/kg)Tmaxp.o.1.5 hours
AUC (0-inf)p.o.3200 ng·h/mL
Half-life (t½)p.o.6.2 hours
Bioavailability-35%
PharmacodynamicsED50 (Receptor Occupancy)p.o.8 mg/kg
Workflow Diagram: In Vivo Assessment

G cluster_0 Pharmacokinetics (PK) cluster_1 Pharmacodynamics (PD) Dosing_PK Dose Mice (10 mg/kg) Oral & IV Routes Sampling Collect Blood Samples (Time Course) Dosing_PK->Sampling LCMS LC-MS/MS Analysis of Plasma Sampling->LCMS PK_Analysis PK Profile LCMS->PK_Analysis Calculate Cmax, AUC, Bioavailability Dosing_PD Dose Rats (Multiple Dose Levels) Tracer Inject PET Tracer Dosing_PD->Tracer Imaging Brain Imaging or Tissue Analysis Tracer->Imaging PD_Analysis PD Profile Imaging->PD_Analysis Calculate ED50 (Receptor Occupancy) Correlation In Vitro-In Vivo Correlation (IVIVC) PK_Analysis->Correlation PD_Analysis->Correlation

Caption: Workflow for in vivo characterization.

Part 3: Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

This section is the intellectual core of the guide, where data from both domains are synthesized to build a comprehensive picture of the compound.

  • Potency vs. Efficacy: The in vitro functional IC50 was 45 nM. The key question is whether the plasma concentrations achieved in vivo are sufficient to engage the target. At the 10 mg/kg dose, the Cmax was 450 ng/mL. Assuming a molecular weight of ~301.4 g/mol , this Cmax translates to approximately 1493 nM, which is well above the in vitro IC50. This suggests that the dose is sufficient to produce a pharmacological effect, provided the compound can reach its target tissue.

  • Exposure and Target Occupancy: The receptor occupancy study showed an ED50 of 8 mg/kg. This aligns well with the PK data, suggesting a direct relationship between drug exposure and target engagement in the brain. The 35% oral bioavailability indicates moderate absorption or significant first-pass metabolism, which is a critical consideration for dose selection in further studies.

  • Discrepancies and Explanations:

    • Affinity vs. Function (Ki vs. IC50): The binding affinity (Ki = 15 nM) is 3-fold more potent than the functional IC50 (45 nM). This is common and can be due to cellular factors, assay conditions, or the need to overcome endogenous agonist tone in the functional assay.

    • Plasma Concentration vs. Brain Penetration: While plasma levels appear adequate, this analysis assumes the compound effectively crosses the blood-brain barrier. If the compound were a substrate for efflux transporters (like P-glycoprotein), brain concentrations could be much lower than plasma levels, weakening the in vivo effect. This would necessitate specific brain penetration studies.

Conclusion

While no experimental data currently exists for 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one, this guide provides a robust framework for its future evaluation. A successful comparison hinges on systematically generating high-quality in vitro data on target affinity and functional potency, followed by well-designed in vivo studies to understand its pharmacokinetic profile and confirm target engagement in a whole-organism context. The true test of the compound lies in the correlation between these two datasets, which ultimately determines its potential as a therapeutic candidate.

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one

Handling novel synthetic intermediates requires a rigorous, mechanistic approach to laboratory safety. 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one (CAS: 1031582-50-9) is a specialized small molecule often utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel synthetic intermediates requires a rigorous, mechanistic approach to laboratory safety. 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one (CAS: 1031582-50-9) is a specialized small molecule often utilized in drug discovery and pharmacological research. Because it is a biologically active, nitrogen-containing heterocyclic compound, handling it safely requires understanding not just what Personal Protective Equipment (PPE) to wear, but why it is necessary.

This guide provides a self-validating, step-by-step operational protocol for handling this compound, ensuring compliance with top-tier laboratory safety standards.

Hazard Profile & Mechanistic Rationale

Before selecting PPE, we must analyze the physicochemical properties of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one to understand its specific hazard mechanisms:

  • Chemical Structure Risks: The molecule contains a basic piperidine ring and a lipophilic 4-methylbenzyl group. The basicity of the secondary/tertiary amines can cause localized pH disruptions upon contact with moisture (such as sweat or mucosal membranes), leading to tissue irritation. Meanwhile, its lipophilicity allows the compound to easily penetrate the lipid bilayers of the skin if dissolved in an organic carrier solvent.

  • Hazard Statements: Standard safety evaluations classify this compound under four primary Global Harmonized System (GHS) hazard statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Because fine powders can easily bypass the upper respiratory cilia if aerosolized, mitigating inhalation and dermal exposure is the core focus of this PPE strategy.

Mandatory PPE Matrix

In accordance with OSHA 29 CFR 1910.132[1], a hazard assessment dictates the following quantitative and categorical PPE requirements for handling this compound.

PPE CategorySpecificationReplacement FrequencyMechanistic Justification
Hand Protection Nitrile Gloves (Minimum 4 mil thickness). Double-gloving required if handling in solution.Every 2 hours, or immediately upon known contamination/tearing.Nitrile provides an excellent barrier against dry powders. However, if the compound is dissolved in DMSO or DCM for assays, the solvent acts as a carrier, rapidly permeating the glove. Double-gloving provides a sacrificial outer layer.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1 certified).N/A (Sanitize after use).Standard safety glasses leave gaps at the top and sides. Goggles prevent aerosolized powder (H319) from settling onto the ocular mucosa.
Body Protection Flame-retardant, fluid-resistant laboratory coat with knit cuffs.Weekly, or immediately upon contamination.Knit cuffs prevent the sleeves from dragging through powders. The fluid-resistant coating prevents dissolved compound from reaching the skin (H315).
Respiratory Fume Hood (Primary). N95/P100 Respirator (Secondary, if hood is unavailable).Respirator: Discard after single use.The primary control for H335 (respiratory irritation) is containment. Handling must occur in a validated fume hood to capture airborne particulates.

Operational Workflow & PPE Integration

Do not simply put on PPE; integrate it into a self-validating workflow. The following step-by-step methodology ensures that your protective measures are actively functioning before you expose yourself to the chemical[2].

Phase 1: Pre-Operational Validation & Donning
  • Validate Engineering Controls: Before opening the chemical container, check the fume hood's digital flow rate monitor. It must read between 80 and 120 feet per minute (fpm) . If the alarm is sounding or the flow is inadequate, do not proceed.

  • Inspect and Don Body/Eye PPE: Put on your laboratory coat, ensuring all buttons are fastened to the top to protect the neck. Don chemical splash goggles and adjust the strap for a tight seal against the face.

  • Perform the Glove Inflation Test: Before donning nitrile gloves, trap air inside the glove and roll the cuff down to inflate the fingers. Squeeze gently to check for microscopic pinholes. If the glove holds pressure, don it. Pull the glove cuffs over the knit cuffs of your lab coat to eliminate exposed skin at the wrists.

Phase 2: Handling & Transfer
  • Static Mitigation: Fine powders of lipophilic organic compounds often hold static charges, causing them to repel from standard metal spatulas and aerosolize. Use an anti-static micro-spatula or pass a static eliminator over the weighing area.

  • Containment Weighing: Place the analytical balance inside the fume hood. To prevent turbulent airflow from disrupting the balance, lower the hood sash to the designated working height (usually 18 inches).

  • Transfer: Slowly transfer the 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one powder into a pre-tared, sealable vial. Cap the vial before removing it from the fume hood.

Phase 3: Decontamination & Doffing
  • Surface Wipe: While still wearing full PPE, wipe down the spatula, balance, and fume hood surface with a disposable Kimwipe wetted with a 70% ethanol/water solution.

  • Inside-Out Doffing: Pinch the exterior of the first glove near the wrist and peel it off inside-out, trapping any chemical residue inside. Hold the removed glove in your gloved hand. Slide an ungloved finger under the wrist of the remaining glove and peel it off inside-out over the first glove.

  • Final Hygiene: Wash hands immediately with soap and water.

Spill Response & Disposal Plan

If a spill occurs, standard sweeping will aerosolize the H335 respiratory irritant. Follow this targeted response plan:

  • Isolate: If the spill is outside the fume hood, immediately instruct personnel to step back.

  • Suppress Aerosols (Wet-Wiping): Do not use a brush or broom. Gently place absorbent pads or heavy-duty paper towels over the spilled powder. Slowly pour a compatible wetting agent (e.g., water with a small amount of surfactant, or a 50/50 water/ethanol mix) over the towels to dissolve or trap the powder.

  • Collect: Carefully fold the wetted towels inward, trapping the chemical. Place the heavily contaminated materials into a designated, clearly labeled hazardous waste bag.

  • Dispose: Dispose of all contaminated PPE, wipes, and the chemical itself as Hazardous Solid Chemical Waste in accordance with institutional and EPA guidelines. Do not flush down the sink.

Workflow Visualization

PPE_Workflow Start Start Protocol Hazard Review Hazards (H302, H315, H319, H335) Start->Hazard DonPPE Don PPE (Nitrile, Goggles, Lab Coat) Hazard->DonPPE Hood Setup Fume Hood (Verify Flow Rate) DonPPE->Hood Handle Weigh & Transfer 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one Hood->Handle Spill Spill Detected? Handle->Spill Clean Execute Spill Protocol (Wet Wiping) Spill->Clean Yes Doff Decontaminate & Doff PPE Spill->Doff No Clean->Doff Dispose Dispose as Hazardous Waste Doff->Dispose End End Protocol Dispose->End

Workflow for PPE donning, chemical handling, and spill response for hazardous laboratory powders.

References

  • Title: 1-(4-Methylbenzyl)-3-(piperidin-4-yl)imidazolidin-2-one Hazard Information Source: Chemikart URL: [Link]

  • Title: 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one
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Reactant of Route 2
1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one
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